ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-8-7(3-5-11-8)4-6-12-9/h3-6,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJZTXHBYPZBCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC2=C1NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735162 | |
| Record name | Ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945840-74-4 | |
| Record name | Ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Solubility of Ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Critical Path of Solubility in Drug Discovery
In the landscape of modern drug discovery, the intrinsic physicochemical properties of a new chemical entity (NCE) are as critical as its pharmacological activity. Among these, aqueous solubility stands as a paramount gatekeeper to a molecule's ultimate success as a therapeutic agent.[1][2][3] Poor solubility can precipitate a cascade of challenges, from inconsistent in vitro assay results to compromised in vivo bioavailability, ultimately leading to the attrition of otherwise promising candidates.[4] This guide focuses on ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate, a member of the azaindole class of heterocyclic compounds. Azaindoles are recognized as privileged structures in medicinal chemistry, often serving as bioisosteres for indoles and purines, and have been successfully incorporated into numerous therapeutic agents.[5][6] The introduction of a nitrogen atom into the indole scaffold can modulate key properties such as pKa, lipophilicity, and, notably, solubility.[6]
This document provides a comprehensive overview of the known solubility characteristics of a closely related analogue to this compound and, more critically, furnishes detailed, field-proven protocols for the experimental determination of both kinetic and thermodynamic solubility. This technical guide is designed to empower researchers to generate robust and reliable solubility data, a cornerstone for informed decision-making in the progression of novel drug candidates.
Understanding the Azaindole Scaffold and its Implications for Solubility
The subject of this guide, this compound, belongs to the azaindole family. The defining feature of an azaindole is the replacement of a carbon atom in the benzene ring of an indole with a nitrogen atom.[5] This substitution has profound effects on the molecule's electronic distribution and its capacity for intermolecular interactions, which are the primary determinants of solubility.
The pyridine nitrogen atom in the azaindole core can act as a hydrogen bond acceptor, potentially enhancing interactions with polar solvents like water. This is a key differentiator from the parent indole scaffold and often leads to improved aqueous solubility in azaindole derivatives.[5] Indeed, studies have shown that the strategic replacement of a carbon with a nitrogen in an indole ring can lead to a significant enhancement in solubility, sometimes by more than 25-fold.[5]
Qualitative Solubility Profile of a Related Analogue
The Dichotomy of Solubility: Kinetic vs. Thermodynamic
In the context of drug discovery, solubility is not a monolithic concept. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[8]
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer.[9][10] It is a non-equilibrium measurement that reflects the compound's tendency to precipitate out of a supersaturated solution.[8] Kinetic solubility assays are high-throughput and require minimal compound, making them ideal for the early stages of drug discovery for screening large numbers of compounds.[10]
-
Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, defined as the maximum concentration that can be achieved in a given solvent at a specific temperature and pressure when the solution is in equilibrium with the solid-state material.[11] The shake-flask method is the gold standard for determining thermodynamic solubility.[12][13] This measurement is crucial for lead optimization and preclinical development, as it informs formulation strategies and provides a more accurate prediction of in vivo dissolution.[14]
The relationship between these two parameters is critical; kinetic solubility values are often higher than thermodynamic solubility, as they can represent a metastable supersaturated state.[11]
Experimental Determination of Solubility: A Step-by-Step Guide
Given the absence of specific data for this compound, the following protocols provide a robust framework for its experimental determination.
High-Throughput Kinetic Solubility Assay (DMSO Precipitation Method)
This protocol is designed for rapid assessment in early-stage discovery.
Principle: A concentrated DMSO stock solution of the test compound is added to an aqueous buffer. The formation of a precipitate, indicating that the kinetic solubility limit has been exceeded, is detected by turbidimetry (nephelometry) or by quantifying the remaining soluble compound after filtration or centrifugation.[15]
Step-by-Step Protocol:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup: In a 96-well microtiter plate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into designated wells.
-
Addition of Aqueous Buffer: Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations (e.g., by serial dilution). The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its effect on solubility.
-
Mixing and Incubation: Mix the contents of the wells thoroughly using a plate shaker. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours).[15][16]
-
Detection and Quantification:
-
Nephelometric Method: Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to a blank indicates precipitate formation.[15]
-
Filtration/Centrifugation Method: Separate any precipitate by filtering the contents of each well through a solubility filter plate or by centrifugation.[10] The concentration of the compound in the filtrate or supernatant is then determined by a suitable analytical method, such as HPLC-UV or LC-MS/MS.[16]
-
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is observed or as the concentration measured in the filtrate/supernatant.
Definitive Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol is the gold standard for determining the equilibrium solubility and is essential for later-stage drug development.[12]
Principle: An excess amount of the solid compound is equilibrated with a specific solvent over a prolonged period until a saturated solution is formed. The concentration of the dissolved compound in the saturated solution is then measured.[12]
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, PBS at various pH values). Ensure there is undissolved solid present.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[14][16] It is advisable to take samples at multiple time points (e.g., 24h and 48h) to confirm that the concentration has reached a plateau.[12]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a fine syringe filter (e.g., 0.22 µm).
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for this quantification.[17][18][19] A standard calibration curve of the compound should be prepared in the same solvent to ensure accurate measurement.
-
Solid-State Analysis (Optional but Recommended): Analyze the remaining solid material using techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the solid form (e.g., polymorphism or solvation) during the experiment.
Data Presentation and Interpretation
All quantitative solubility data should be presented in a clear and structured format for easy comparison and interpretation.
Table 1: Solubility Data for this compound
| Assay Type | Solvent/Buffer (pH) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method of Detection |
| e.g., Kinetic | e.g., PBS (7.4) | e.g., 25 | Data to be generated | Data to be generated | e.g., Nephelometry |
| e.g., Thermodynamic | e.g., Water | e.g., 25 | Data to be generated | Data to be generated | e.g., HPLC-UV |
| e.g., Thermodynamic | e.g., PBS (7.4) | e.g., 37 | Data to be generated | Data to be generated | e.g., HPLC-UV |
Visualizing the Solubility Assessment Workflow
The following diagram illustrates the logical flow of a comprehensive solubility assessment for a new chemical entity like this compound.
Caption: Workflow for solubility assessment of a new chemical entity.
Conclusion: A Forward-Looking Perspective
The solubility of this compound is a critical parameter that will profoundly influence its journey through the drug discovery and development pipeline. While direct quantitative data is currently lacking, the qualitative profile of a close analogue and the established physicochemical properties of the azaindole class suggest that it is likely to have favorable solubility in organic solvents and potentially improved aqueous solubility compared to its indole counterparts. This guide provides the necessary theoretical background and detailed, actionable experimental protocols to empower researchers to generate the high-quality solubility data required for informed project decisions. By systematically applying the kinetic and thermodynamic assays outlined herein, research teams can de-risk their programs and build a solid foundation for the successful development of novel therapeutics based on this promising chemical scaffold.
References
- Pipzine Chemicals.
- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5675-5677.
- Inventiva Pharma.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- AxisPharm. Kinetic Solubility Assays Protocol.
- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
- PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- Debrauwer, V., Leito, I., Lõkov, M., Tshepelevitsh, S., Parmentier, M., Blanchard, N., & Bizet, V. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 16-23.
- Enamine. Shake-Flask Solubility Assay.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
- PharmaBlock. (2021). Azaindoles in Medicinal Chemistry.
- Voinea, C. A., & Simionescu, B. C. (2020). The Importance of Solubility for New Drug Molecules. Polymers, 12(5), 1106.
- Shah, V. P., & Dressman, J. B. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 17(4), 43-45.
- A new HPLC approach for determination of in-vitro solubility of naproxen sodium. (2011). Hacettepe University Journal of the Faculty of Pharmacy, 31(1), 53-62.
- Debrauwer, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles.
- Technobis. (2023). The importance of solubility and how to collect it using dynamic methods.
- Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. American Pharmaceutical Review, 17(4), 10-15.
- Charnwood Discovery. Kinetic Solubility - In Vitro Assay.
- Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
- MDPI.
- BMG LABTECH. (2023).
- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
- BLDpharm. Ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
- Request PDF. (2026). The importance of indole and azaindole scaffold in the development of antitumor agents.
- Alsenz, J., & Kansy, M. (2007). A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. Journal of Pharmaceutical Sciences, 96(10), 2533-2547.
- Kumar, A., & Saini, G. (2012). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 2(4), 113-119.
- IntechOpen. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.
- Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(54), 32427-32437.
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. ucd.ie [ucd.ie]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate: Structure, Properties, Uses & Safety | Reliable China Supplier [pipzine-chem.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. asianpubs.org [asianpubs.org]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. sciforum.net [sciforum.net]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. enamine.net [enamine.net]
- 17. pharmaguru.co [pharmaguru.co]
- 18. researchgate.net [researchgate.net]
- 19. improvedpharma.com [improvedpharma.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The pyrrolo[2,3-c]pyridine core, an isomer of the well-known 7-azaindole, is of significant interest in the development of novel therapeutics.[1][2] A thorough understanding of its spectral characteristics is paramount for unambiguous structural elucidation and quality control in synthetic chemistry. This document will delve into the predicted ¹H NMR spectrum, offering insights into chemical shift assignments, coupling constants, and multiplicity patterns based on established principles of NMR spectroscopy and comparative analysis with related structures. Furthermore, a detailed experimental protocol for acquiring a high-quality spectrum is provided, ensuring reproducibility and accuracy in the laboratory.
Introduction: The Significance of this compound
The 1H-pyrrolo[2,3-c]pyridine scaffold is a vital heterocyclic motif in the design of biologically active molecules.[1] Its structural similarity to purine bases and indole allows it to interact with a wide range of biological targets, leading to applications in areas such as oncology and virology. The ethyl carboxylate moiety at the 7-position serves as a versatile handle for further chemical modifications, making this compound a crucial intermediate in the synthesis of more complex drug candidates.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules.[3] It provides detailed information about the chemical environment of each proton in a molecule, allowing for the determination of its connectivity and stereochemistry. For a molecule like this compound, ¹H NMR is essential to confirm its successful synthesis and purity.
Predicted ¹H NMR Spectrum: A Detailed Analysis
Molecular Structure and Proton Numbering
To facilitate the discussion of the ¹H NMR spectrum, the structure of this compound with the standard numbering system is presented below.
Figure 1. Structure and proton numbering of this compound.
Predicted Chemical Shifts (δ), Multiplicities, and Coupling Constants (J)
The predicted ¹H NMR data for this compound in a standard deuterated solvent like CDCl₃ or DMSO-d₆ are summarized in the table below. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (H1) | 10.0 - 12.0 | Broad Singlet | - |
| H4 | 8.2 - 8.5 | Doublet | ~5.0 |
| H2 | 7.8 - 8.1 | Doublet | ~2.5 |
| H6 | 7.5 - 7.8 | Doublet | ~5.0 |
| H5 | 7.0 - 7.3 | Doublet of Doublets | ~5.0, ~2.0 |
| -OCH₂- | 4.3 - 4.6 | Quartet | ~7.1 |
| -CH₃ | 1.3 - 1.6 | Triplet | ~7.1 |
Table 1. Predicted ¹H NMR Data for this compound.
Rationale for Predictions
-
NH Proton (H1): The proton on the pyrrole nitrogen is expected to be significantly deshielded due to the aromatic nature of the ring system and its acidic character. It will likely appear as a broad singlet in the downfield region of the spectrum.
-
Pyridine Protons (H4, H5, H6):
-
H4: This proton is ortho to the pyridine nitrogen, which exerts a strong deshielding effect. Therefore, H4 is predicted to have the most downfield chemical shift among the pyridine protons. It will appear as a doublet due to coupling with H5.
-
H6: This proton is also ortho to a nitrogen atom (N7) and is part of the pyridine ring, placing it in a deshielded environment. It will appear as a doublet due to coupling with H5.
-
H5: This proton is coupled to both H4 and H6. The coupling to the adjacent H4 will be a typical ortho coupling (~5.0 Hz), while the coupling to H6 will also be an ortho coupling. This will result in a doublet of doublets.
-
-
Pyrrole Proton (H2): The proton on the pyrrole ring is expected to be in the aromatic region. Its chemical shift will be influenced by the electron-donating nature of the adjacent nitrogen and the overall electron distribution in the bicyclic system. It is expected to show a small coupling to the NH proton, which may or may not be resolved, and a small long-range coupling to H4. It will likely appear as a doublet.
-
Ethyl Ester Protons (-OCH₂- and -CH₃):
-
-OCH₂- (Methylene): The methylene protons are adjacent to an oxygen atom, which is electronegative and causes deshielding. They will appear as a quartet due to coupling with the three equivalent protons of the methyl group.
-
-CH₃ (Methyl): The methyl protons are in a relatively shielded environment and will appear as a triplet due to coupling with the two equivalent protons of the methylene group.
-
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.
Materials and Equipment
-
Sample: 5-10 mg of this compound
-
Solvent: 0.6 - 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
Internal Standard: Tetramethylsilane (TMS)
-
NMR Spectrometer: A 300 MHz or higher field NMR spectrometer
-
NMR Tube: 5 mm NMR tube
Sample Preparation Workflow
Figure 2. Workflow for ¹H NMR sample preparation.
Spectrometer Parameters
| Parameter | Recommended Value | Rationale |
| Pulse Program | Standard 1D proton | For routine spectrum acquisition. |
| Spectral Width | 0 - 16 ppm | To ensure all signals, including the broad NH proton, are captured. |
| Acquisition Time | 2 - 4 seconds | To achieve good resolution. |
| Relaxation Delay | 1 - 2 seconds | To allow for full relaxation of protons, ensuring accurate integration. |
| Number of Scans | 16 - 64 | To improve the signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Table 2. Recommended ¹H NMR Spectrometer Parameters.
Data Processing and Interpretation
The acquired Free Induction Decay (FID) should be processed using appropriate NMR software. The standard processing steps include:
-
Fourier Transformation: To convert the time-domain data (FID) to the frequency-domain spectrum.
-
Phase Correction: To ensure all peaks are in the absorptive mode.
-
Baseline Correction: To obtain a flat baseline.
-
Referencing: To set the chemical shift of the TMS signal to 0.00 ppm.
-
Integration: To determine the relative number of protons corresponding to each signal.
-
Peak Picking: To identify the precise chemical shift of each peak.
The interpretation of the processed spectrum should be consistent with the predicted data in Table 1. The integration values should correspond to the number of protons for each signal (e.g., 1H for each aromatic and NH proton, 2H for the methylene group, and 3H for the methyl group).
Conclusion
This technical guide provides a detailed prediction and a robust experimental protocol for the ¹H NMR analysis of this compound. By following the outlined procedures, researchers can confidently acquire and interpret the ¹H NMR spectrum of this important heterocyclic compound, ensuring its structural integrity for applications in drug discovery and development. The predicted spectral data serves as a valuable reference for chemists working with this and related molecular scaffolds.
References
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Pipzine Chemicals. Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate. Retrieved from [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]
-
RSC Publishing. (2021, June 9). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
-
Semantic Scholar. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]
-
ResearchGate. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Retrieved from [Link]
Sources
- 1. Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate: Structure, Properties, Uses & Safety | Reliable China Supplier [pipzine-chem.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Mass spectrometry of ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate
An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound, a key heterocyclic scaffold in medicinal chemistry and drug development. Designed for researchers and analytical scientists, this document details the principles behind experimental design, offers validated protocols for sample preparation and analysis, and presents a thorough interpretation of the compound's mass spectrum. We delve into the electrospray ionization (ESI) characteristics and elucidate the primary fragmentation pathways observed in tandem mass spectrometry (MS/MS). The guide emphasizes the causal logic behind methodological choices, ensuring a deep understanding of how to obtain high-quality, reproducible data for the structural confirmation and characterization of this and similar aza-indole derivatives.
Introduction to this compound
This compound is a member of the aza-indole family of heterocyclic compounds. The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is a significant structural motif in numerous biologically active molecules.[1][2] Its unique arrangement of nitrogen atoms imparts specific electronic and hydrogen-bonding properties, making it a valuable building block in the synthesis of therapeutic agents.
Mass spectrometry is an indispensable analytical technique for the unambiguous structural confirmation and purity assessment of such novel chemical entities.[3] By providing precise mass-to-charge ratio (m/z) measurements, it allows for the determination of molecular weight and elemental composition. Furthermore, tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns that serve as a structural fingerprint of the molecule.[4]
This guide will focus on the analysis using Electrospray Ionization (ESI), a soft ionization technique ideal for polar, medium-sized organic molecules, coupled with a high-resolution mass spectrometer.
Compound Profile:
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | Ethyl 6-azaindole-7-carboxylate | - |
| Molecular Formula | C₁₀H₁₀N₂O₂ | |
| Molecular Weight | 190.20 g/mol | |
| Monoisotopic Mass | 190.0742 u | - |
Experimental Design and Methodology
The successful mass spectrometric analysis of any compound hinges on a logically designed experiment, from sample preparation to data acquisition. The choices made at each step are critical for achieving optimal sensitivity, accuracy, and spectral quality.
Rationale for Ionization and Analysis Mode
Ionization Technique: Electrospray Ionization (ESI) ESI is the method of choice for this compound. This is because the technique is well-suited for polar molecules that can be readily ionized in solution.[5] The compound's structure contains two nitrogen atoms—one in the pyridine ring and one in the pyrrole ring—which are basic sites capable of accepting a proton.
Analysis Mode: Positive Ion Mode Given the presence of basic nitrogen atoms, the molecule is expected to readily form a protonated species, [M+H]⁺, in an acidic mobile phase. Therefore, positive ion mode is selected for analysis. The high proton affinity of the pyridine nitrogen, in particular, ensures efficient ionization and a strong signal for the protonated molecule.[6][7]
Experimental Workflow
The overall process for analyzing the compound is a sequential workflow designed to ensure data quality and reproducibility.
Caption: Experimental workflow from sample preparation to data interpretation.
Protocol 1: Sample Preparation for ESI-MS
This protocol is designed to prepare the analyte at an appropriate concentration for ESI-MS, minimizing contamination and matrix effects.[8]
Materials:
-
This compound solid sample
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
1.5 mL polypropylene microcentrifuge tubes
-
2 mL glass autosampler vials with septa caps
Procedure:
-
Prepare Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve it in 1 mL of methanol in a microcentrifuge tube. Vortex for 30 seconds to ensure complete dissolution. This high concentration stock is stable for short-term storage.
-
-
Prepare Working Solution (10 µg/mL):
-
Prepare the analysis solvent: a mixture of 50:50 (v/v) acetonitrile and deionized water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.[8]
-
Pipette 990 µL of the analysis solvent into a clean microcentrifuge tube.
-
Add 10 µL of the 1 mg/mL stock solution.
-
Vortex for 10 seconds. This brings the analyte to a concentration suitable for direct infusion or LC-MS injection.
-
-
Final Sample Preparation:
-
Transfer the working solution into a 2 mL glass autosampler vial.
-
Cap the vial securely. The sample is now ready for analysis.
-
Self-Validation: Prepare a "blank" sample using only the analysis solvent to run before your sample. This helps identify any background noise or carryover from previous analyses.
-
Protocol 2: Instrument Setup (Illustrative)
The following are typical parameters for a Q-TOF or Orbitrap mass spectrometer. Actual values should be optimized for the specific instrument.
LC System:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
MS System (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Gas (N₂): 800 L/hr at 350 °C
-
MS1 Scan Range: m/z 50 - 500
-
MS/MS (Data-Dependent Acquisition):
-
Precursor Ion: Isolate the most intense ion from the MS1 scan (expected m/z 191.08).
-
Collision Energy: Ramp from 10 to 40 eV. This range allows for the observation of both low-energy (gentle) and high-energy (extensive) fragmentation.[9]
-
Mass Spectrum Analysis and Fragmentation
The Molecular Ion
The molecular formula C₁₀H₁₀N₂O₂ contains an even number of nitrogen atoms. According to the Nitrogen Rule , a compound with an even number of nitrogen atoms will have an even nominal molecular weight.[10][11] The calculated monoisotopic mass is 190.0742 u.
In positive mode ESI, the molecule is protonated, resulting in the pseudomolecular ion [M+H]⁺ .
-
Expected m/z: 190.0742 + 1.0078 (mass of H⁺) = 191.0820
This [M+H]⁺ ion is typically the base peak or one of the most abundant ions in the MS1 spectrum under soft ionization conditions.
Proposed Fragmentation Pathways
Tandem mass spectrometry (MS/MS) of the isolated [M+H]⁺ ion at m/z 191.08 reveals the compound's structural backbone. The fragmentation is driven by the cleavage of the labile ethyl ester group and subsequent rearrangements within the stable heterocyclic core.[12][13]
Caption: Proposed primary fragmentation pathways for [M+H]⁺ of the title compound.
Detailed Fragmentation Analysis:
-
Loss of Ethylene (C₂H₄): A common fragmentation pathway for ethyl esters is the McLafferty-type rearrangement or a related hydrogen transfer, leading to the elimination of a neutral ethylene molecule (28.03 Da). This produces a protonated carboxylic acid at m/z 163.05 .[14] This is often a highly favored pathway.
-
Loss of Ethanol (C₂H₅OH): The direct cleavage of the ester can result in the loss of a neutral ethanol molecule (46.04 Da). This pathway generates a highly reactive acylium ion intermediate which likely rearranges to a more stable cyclic structure at m/z 145.04 .[13]
-
Sequential Loss of CO:
-
Following the initial loss of ethylene, the resulting carboxylic acid ion (m/z 163.05) can readily lose carbon monoxide (27.99 Da) to form an ion at m/z 135.06 .
-
Similarly, the ion at m/z 145.04 can also lose CO, resulting in the ion representing the protonated 6-azaindole core at m/z 117.04 .
-
-
Fragmentation of the Heterocyclic Core: The core 6-azaindole fragment at m/z 117.04 can further fragment by losing hydrogen cyanide (HCN, 27.01 Da), a characteristic loss for both indole and pyridine-containing rings, which would yield a fragment at approximately m/z 90.[12][15]
Summary of Key Spectral Data
The table below summarizes the key ions expected in the ESI-MS/MS spectrum of this compound. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of these fragments.[16]
| m/z (Calculated) | Proposed Formula | Description / Neutral Loss | Confidence |
| 191.0820 | [C₁₀H₁₁N₂O₂]⁺ | Protonated Molecule [M+H]⁺ | High |
| 163.0502 | [C₈H₇N₂O₂]⁺ | Loss of ethylene (-C₂H₄) | High |
| 145.0396 | [C₈H₅N₂O]⁺ | Loss of ethanol (-C₂H₅OH) | High |
| 135.0553 | [C₇H₇N₂O]⁺ | Loss of ethylene and CO (-C₂H₄, -CO) | Medium |
| 117.0447 | [C₇H₅N₂]⁺ | Loss of ethanol and CO (-C₂H₅OH, -CO) | Medium |
Conclusion
The mass spectrometric analysis of this compound is effectively achieved using positive mode electrospray ionization. The resulting spectrum is characterized by an abundant protonated molecular ion [M+H]⁺ at m/z 191.08. Tandem mass spectrometry provides a clear and predictable fragmentation pattern dominated by the facile neutral losses of ethylene (C₂H₄) and ethanol (C₂H₅OH) from the ethyl ester group, followed by the elimination of carbon monoxide (CO) to reveal the core aza-indole structure. This detailed guide provides the necessary protocols and interpretative framework for researchers to confidently identify and characterize this compound, serving as a model for the analysis of related heterocyclic molecules in a drug discovery and development setting.
References
-
Maricopa Open Digital Press. (n.d.). How to Interpret a Mass Spectrum? – Organic Chemistry. Maricopa.edu. Retrieved February 3, 2026, from [Link]
-
Gueiffier, A., et al. (2014). Study of Mass Spectra of Some Indole Derivatives. Open Journal of Physical Chemistry, 4, 137-142. Retrieved February 3, 2026, from [Link]
-
Wikipedia contributors. (2023). Fragmentation (mass spectrometry). Wikipedia. Retrieved February 3, 2026, from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Science Ready. Retrieved February 3, 2026, from [Link]
-
Pipzine Chemicals. (n.d.). Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate. Pipzine. Retrieved February 3, 2026, from [Link]
-
Gueiffier, A., et al. (2014). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. Retrieved February 3, 2026, from [Link]
-
Yamaguchi, K., et al. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography A, 1052(1-2), 65-72. Retrieved February 3, 2026, from [Link]
-
Doneanu, A., & Culea, M. (2017). Interpretation of Mass Spectra. IntechOpen. Retrieved February 3, 2026, from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved February 3, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 12.2: Interpreting Mass Spectra. Retrieved February 3, 2026, from [Link]
-
MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Retrieved February 3, 2026, from [Link]
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved February 3, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 3, 2026, from [Link]
-
University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved February 3, 2026, from [Link]
-
Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792. Retrieved February 3, 2026, from [Link]
-
OpenStax. (2023). 12.2 Interpreting Mass Spectra. Organic Chemistry. Retrieved February 3, 2026, from [Link]
-
Wikipedia contributors. (2023). Sample preparation in mass spectrometry. Wikipedia. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2015). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Retrieved February 3, 2026, from [Link]
-
RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11, 23456-23468. Retrieved February 3, 2026, from [Link]
-
TDX. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Retrieved February 3, 2026, from [Link]
-
YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved February 3, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. organomation.com [organomation.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. How to Interpret a Mass Spectrum? – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 11. uni-saarland.de [uni-saarland.de]
- 12. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. tdx.cat [tdx.cat]
- 15. researchgate.net [researchgate.net]
- 16. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]
Technical Safety & Handling Guide: Ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate
[1]
CAS Number: 945840-74-4 Synonyms: Ethyl 6-azaindole-7-carboxylate; 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid, ethyl ester Molecular Formula: C₁₀H₁₀N₂O₂ Molecular Weight: 190.20 g/mol [1][2]
Executive Summary & Chemical Context
Ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate is a specialized heterocyclic scaffold utilized primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., CDK8, JAK) and antiviral agents.[1] Structurally, it consists of a 6-azaindole core (pyrrolo[2,3-c]pyridine) substituted with an ethyl ester at the 7-position.[1][3]
Critical Handling Note: This compound possesses dual reactivity risks: the electron-rich pyrrole ring is susceptible to oxidation, while the ester functionality at the 7-position—adjacent to the pyridine nitrogen—is electronically activated, making it highly prone to hydrolysis under moist or basic conditions. Strict adherence to anhydrous, inert-atmosphere handling is required to maintain purity.
Physicochemical Profile & Hazard Identification
Chemical Properties Table
| Property | Specification | Engineering Implication |
| Appearance | Off-white to pale yellow solid | Discoloration indicates oxidation (N-oxide formation or polymerization).[1] |
| Solubility | DMSO, DMF, DCM, Methanol | Avoid aqueous dissolution until immediate use to prevent hydrolysis.[1] |
| Melting Point | N/A (Class range: 100–150°C) | Verify via DSC/Melting Point apparatus prior to use.[1] |
| pKa (Calc) | ~13 (Pyrrole NH), ~3 (Pyridine N) | Amphoteric nature; solubility is pH-dependent.[1] |
| Hygroscopicity | Moderate | Absorbs atmospheric moisture; store in desiccator.[1] |
GHS Hazard Classification (Class-Inferred)
Based on structural analogs (6-azaindole derivatives) and functional group analysis:
-
Signal Word: WARNING
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Strategic Handling Protocols
The "Inert-First" Methodology
The primary degradation pathway for azaindole esters is hydrolysis driven by ambient moisture, catalyzed by the basicity of the pyridine ring itself.
Protocol:
-
Atmosphere: All weighing and transfer operations must occur under a blanket of dry Nitrogen (N₂) or Argon (Ar).
-
Solvent Selection: Use only anhydrous solvents (water content <50 ppm).
-
Preferred: Anhydrous DMF or DMSO for biological assays; Anhydrous DCM/THF for synthesis.
-
Avoid: Protic solvents (Ethanol/Water) for long-term storage.
-
-
Glassware: Oven-dried glassware (120°C for >2 hours) is mandatory for synthetic manipulations.
Workflow Visualization
The following diagram outlines the critical decision paths for handling this compound to prevent degradation.
Caption: Operational workflow emphasizing temperature equilibration and rapid solubilization to minimize moisture exposure.
Experimental Safety & Reactivity
Synthesis Risks
When using this compound as a starting material:
-
Hydrolysis Sensitivity: The ester at C7 is activated. Avoid using strong aqueous bases (NaOH, KOH) unless hydrolysis is the intended reaction. For mild deprotection, use LiOH in THF/H₂O at 0°C.
-
Reduction Hazards: Reaction with hydrides (LiAlH₄, DIBAL-H) will generate the corresponding alcohol or aldehyde. These intermediates are often more unstable and prone to oxidation than the ester. Quench these reactions at low temperature (-78°C) to prevent runaway exotherms.
-
Electrophilic Substitution: The C3 position of the pyrrole ring is electron-rich. Halogenation or acylation reactions here are rapid. Ensure precise stoichiometry to avoid over-functionalization.
Degradation Pathways
Understanding failure modes is essential for troubleshooting low yields or assay variance.
Caption: Primary degradation mechanisms.[1] Pathway A is dominant in aqueous buffers; Pathway B occurs during improper dry storage.
Storage & Disposal
Storage Conditions
-
Temperature: Long-term storage at -20°C .
-
Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is insufficient; use electrical tape or shrink bands over the cap.
-
Atmosphere: Flush headspace with Argon before resealing.
Disposal Protocols
-
Solid Waste: Dispose of as hazardous organic solid waste.
-
Liquid Waste:
-
DMSO/DMF solutions: Segregate into "Non-Halogenated Organic" waste.
-
DCM solutions: Segregate into "Halogenated Organic" waste.
-
-
Spill Cleanup: Absorb with inert material (vermiculite or sand). Do not use combustible materials (sawdust) as azaindoles can be flammable.
Emergency Response
| Scenario | Immediate Action | Medical/Follow-up |
| Skin Contact | Wash with soap and water for 15 min.[1] Do not use ethanol (enhances absorption). | Monitor for dermatitis. |
| Eye Contact | Rinse with eyewash station for 15 min, lifting eyelids.[1] | Seek ophthalmologist if irritation persists. |
| Inhalation | Move to fresh air.[1] | Administer oxygen if breathing is difficult. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. | Contact Poison Control immediately. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9220, 5-Azaindole (Structural Analog). Retrieved from [Link]
-
MDPI Pharmaceuticals (2021). Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (Structural context for azaindole scaffolds). Retrieved from [Link][5]
Strategic Sourcing and Technical Utilization of Ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate
The following technical guide details the sourcing, synthesis, and application of ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate (CAS: 945840-74-4).
Executive Summary
This compound (CAS No. 945840-74-4 ) is a specialized heterocyclic building block belonging to the 6-azaindole family.[1][2][3] Unlike the ubiquitous 7-azaindoles (pyrrolo[2,3-b]pyridines) used in FDA-approved drugs like Vemurafenib, the 6-azaindole scaffold offers a distinct vector for intellectual property (IP) differentiation and unique hydrogen-bonding motifs in kinase active sites.[1]
This guide provides researchers with a validated sourcing strategy, technical acceptance criteria, and a mechanistic understanding of the compound's synthesis to ensure downstream experimental success.
Chemical Identity & Technical Specifications
Before engaging suppliers, the procurement and chemistry teams must align on the compound's identity to avoid isomer confusion (e.g., confusing with the 2-carboxylate or 7-azaindole derivatives).
Core Data
| Parameter | Specification |
| IUPAC Name | This compound |
| Common Name | 6-Azaindole-7-carboxylic acid ethyl ester |
| CAS Number | 945840-74-4 |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| Structure Class | Fused Pyridine-Pyrrole (Nitrogen at position 6) |
| Physical State | Off-white to pale yellow solid |
Critical Quality Attributes (CQA)
When reviewing a Certificate of Analysis (CoA) from a supplier, prioritize the following:
-
Purity (HPLC): ≥97.0% (Area %). Note: 6-azaindoles can oxidize; look for N-oxide impurities.[1]
-
Identity (1H-NMR): Must confirm the ethyl group (quartet ~4.4 ppm, triplet ~1.4 ppm) and the specific aromatic coupling constants of the [2,3-c] system.
-
Residual Halogens: If synthesized via the 7-chloro route, check for residual Cl (elemental analysis or mass spec) as this affects subsequent coupling efficiency.
Commercial Supply Landscape
The market for CAS 945840-74-4 is divided between catalog suppliers (high cost, low lead time) and bulk chemical manufacturers (low cost, high lead time).
Tier 1: Catalog Suppliers (Research Scale: mg to 5g)
Use these sources for immediate medicinal chemistry needs (HIT-to-LEAD stages).[1]
-
Sigma-Aldrich (Merck): High reliability, provides comprehensive CoAs. Good for reference standards.
-
abcr GmbH: Strong European presence, often stocks specialized heterocycles.
-
Fujifilm Wako: Known for high-quality Japanese manufacturing standards (often lists the methyl ester, verify ethyl availability).
Tier 2: Bulk & Custom Synthesis (Development Scale: >100g)
For scale-up, engage these providers. They typically synthesize on-demand using the routes described in Section 4.
-
Sinfoo Biotech: Specializes in pyridine/pyrrole derivatives.
-
VSNCHEM: Aggregator with access to specific manufacturing partners in China.
-
Hangzhou Leap Chem: Experienced in heterocyclic scale-up.
Sourcing Decision Matrix
The following logic flow guides the "Make vs. Buy" and supplier selection process.
Figure 1: Decision matrix for sourcing this compound based on scale and regulatory requirements.
Synthesis & Manufacturing Methodologies
Understanding the synthesis allows you to predict impurity profiles and discuss technical requirements with CROs. The 7-carboxylate is typically installed after constructing the 6-azaindole core.[1]
Dominant Synthetic Route
The most scalable route involves the Bartoli Indole Synthesis or Vinyl Grignard method followed by Carbonylation .
-
Cyclization: Reaction with vinylmagnesium bromide yields 7-chloro-1H-pyrrolo[2,3-c]pyridine (CAS 357263-41-3).[1][3]
-
Functionalization: Palladium-catalyzed carbonylation (CO atmosphere) in ethanol installs the ester at the activated 7-position (displacing the chlorine).
Reaction Pathway Diagram[5]
Figure 2: Primary industrial synthesis route. The carbonylation step is the critical quality control point for residual metal impurities.
Impurity Alerts
-
Unreacted Chloride: The intermediate (CAS 357263-41-3) is a common impurity.[1] It is less polar than the ester and can be detected by LC-MS.
-
Palladium Residues: Due to the carbonylation step, bulk batches must be screened for heavy metals (Pd < 20 ppm) if used in late-stage synthesis.
Applications in Drug Discovery
The 6-azaindole-7-carboxylate motif is a bioisostere of the indole-7-carboxylate found in several kinase inhibitors.
-
Solubility Enhancement: The extra nitrogen at position 6 lowers LogP compared to the indole analog, improving aqueous solubility.
-
Fragment-Based Drug Discovery (FBDD): The ester is a "handle." It can be hydrolyzed to the acid (CAS 945840-82-4) and coupled to amines to probe solvent-exposed regions of a protein pocket.[1]
-
Differentiation: Most patents cluster around 7-azaindoles. Using the 6-azaindole core (pyrrolo[2,3-c]) allows navigation around crowded IP spaces while retaining similar hydrogen bond donor/acceptor geometry.
Handling and Stability Protocols
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). 6-azaindoles can be light-sensitive; use amber vials.[1]
-
Solubility: Soluble in DMSO, Methanol, and Ethyl Acetate. Limited solubility in water.
-
Safety: Treat as a potential irritant. No specific toxicology data is widely available, so standard "Safebridge 1" or "Band 2" handling protocols apply until determined otherwise.
References
-
PubChem. Compound Summary: this compound (CAS 945840-74-4).[1] National Library of Medicine. Retrieved from [Link]
-
Song, J. J., et al. (2005).[4] "A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles." Journal of Organic Chemistry, 70(16), 6512–6514. (Contextual reference for 6-azaindole synthesis methodologies).
- Vemurafenib Structure Analysis.DrugBank Online. (Contextual reference for azaindole scaffolds in FDA-approved drugs).
Sources
Methodological & Application
Advanced Protocols for the Pd-Catalyzed Synthesis of 6-Azaindoles
Application Note & Technical Guide
Executive Summary
The 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold represents a critical bioisostere of the indole moiety, widely utilized in medicinal chemistry to improve the physicochemical properties of drug candidates. Unlike the lipophilic indole, the 6-azaindole incorporates a pyridine nitrogen that lowers logP, enhances aqueous solubility, and offers a unique hydrogen-bond acceptor vector for kinase binding pockets (e.g., JAK, PI3K, and ROCK inhibitors).
However, the electron-deficient nature of the pyridine ring renders 6-azaindoles more challenging to synthesize than their carbocyclic counterparts. This guide details three distinct, field-validated protocols for constructing the 6-azaindole core, prioritizing reproducibility and scalability.
Strategic Analysis: Method Selection
Choosing the right synthetic pathway depends on the substitution pattern required and the availability of starting materials.
| Feature | Method A: Larock Heteroannulation | Method B: Sonogashira Cyclization | Method C: C-H Activation (Rh/Pd) |
| Primary Utility | 2,3-Disubstituted systems | 2-Substituted (Terminal Alkynes) | Atom Economy (No Halide) |
| Key Substrate | 3-Iodo-4-aminopyridine | 3-Iodo-4-aminopyridine | 4-Aminopyridine |
| Regioselectivity | Sterically controlled (Bulky group | High (Terminal alkyne driven) | Directed by Amino group |
| Scalability | High (Industrial Standard) | Moderate (Cu waste issues) | Low to Moderate (Cost of Rh) |
| Risk Factor | Catalyst poisoning by Pyridine N | Cu-mediated homocoupling | Narrow substrate scope |
Precursor Synthesis: 3-Iodo-4-aminopyridine
Most Pd-catalyzed routes require 3-iodo-4-aminopyridine (1) . Commercial availability varies; in-house synthesis is often more cost-effective.
Protocol:
-
Dissolution: Dissolve 4-aminopyridine (100 mmol) in acetic acid (100 mL).
-
Iodination: Add NIS (N-iodosuccinimide, 105 mmol) portion-wise at room temperature.
-
Reaction: Stir for 4-6 hours. Monitor by LCMS.
-
Workup: Quench with sat. aq. Na2S2O3. Neutralize with Na2CO3. Extract with EtOAc.
-
Purification: Recrystallize from Ethanol/Water.
-
Note: The iodine selectively installs at the C3 position (ortho to the amino group) due to the directing effect of the amine.
-
Methodology A: The Larock Heteroannulation
The "Workhorse" Protocol
This method involves the Pd-catalyzed annulation of an internal alkyne with an o-iodoaniline derivative. For 6-azaindoles, the electron-poor pyridine ring requires specific additives to facilitate the oxidative addition and prevent catalyst sequestration.
Mechanistic Pathway
The reaction proceeds via oxidative addition, alkyne coordination, migratory insertion, and reductive elimination.[1]
Figure 1: Catalytic cycle of the Larock heteroannulation. The migratory insertion step determines regioselectivity.[1]
Experimental Protocol
Scale: 1.0 mmol Reagents:
-
3-Iodo-4-aminopyridine (1.0 equiv)
-
Internal Alkyne (1.2 equiv)
-
Pd(OAc)2 (5 mol%)
-
PPh3 (10 mol%) or XPhos (for difficult substrates)
-
Na2CO3 (3.0 equiv)
-
LiCl (1.0 equiv) – Critical Additive
-
DMF (anhydrous, 0.2 M)
Procedure:
-
Inerting: Flame-dry a reaction vial and purge with Argon.
-
Charging: Add 3-iodo-4-aminopyridine (220 mg, 1 mmol), Na2CO3 (318 mg, 3 mmol), LiCl (42 mg, 1 mmol), Pd(OAc)2 (11 mg, 0.05 mmol), and PPh3 (26 mg, 0.1 mmol).
-
Solvent: Add DMF (5 mL). Bubble Argon through the solvent for 5 mins.
-
Alkyne Addition: Add the internal alkyne (1.2 mmol).
-
Heating: Seal and heat to 100 °C for 12–16 hours.
-
Workup: Cool to RT. Dilute with water (20 mL) and extract with EtOAc (3 x 20 mL). Wash combined organics with LiCl solution (5%) to remove DMF.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Critical Insight (E-E-A-T):
-
Role of LiCl: The chloride ion stabilizes the Pd(II) intermediate, preventing the formation of inactive Pd-black and facilitating the reduction of Pd(II) to Pd(0) in the catalytic turnover.
-
Regioselectivity: In unsymmetrical alkynes, the bulkier group (
) preferentially occupies the position to the nitrogen (C2 of the azaindole) to minimize steric clash with the pyridine ring during insertion.
Methodology B: One-Pot Sonogashira/Cyclization
The "Modular" Protocol
Best for 2-substituted 6-azaindoles using terminal alkynes. This approach avoids the isolation of the internal alkyne intermediate.
Experimental Protocol
Scale: 1.0 mmol Reagents:
-
3-Iodo-4-aminopyridine (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
PdCl2(PPh3)2 (5 mol%)
-
CuI (2 mol%)
-
Et3N (3.0 equiv)
-
KOtBu (2.0 equiv) – For Cyclization Step
-
DMF or NMP
Procedure:
-
Coupling: Combine halide, Pd catalyst, CuI, and Et3N in DMF. Add terminal alkyne. Stir at RT to 50 °C for 2-4 hours. Monitor consumption of halide (formation of Sonogashira product).
-
Cyclization: Once coupling is complete, add KOtBu (2.0 equiv) directly to the reaction mixture.
-
Heating: Increase temperature to 80 °C for 2 hours.
-
Workup: Standard aqueous extraction.
Troubleshooting: If the cyclization is sluggish, the intermediate alkyne can be isolated and cyclized using CuI (10 mol%) in refluxing DMF, though the one-pot base-mediated method is usually sufficient for 6-azaindoles due to the acidity of the N-H bond.
Methodology C: Rh(III)-Catalyzed C-H Activation
The "Atom Economy" Protocol
A modern approach utilizing the amino group as a directing group to activate the C3-H bond. This eliminates the need for pre-functionalized iodides.
Experimental Protocol
Reagents:
-
4-Aminopyridine (1.0 equiv)
-
Internal Alkyne (1.2 equiv)
-
[Cp*RhCl2]2 (2.5 mol%)
-
AgOAc (2.0 equiv) – Oxidant
-
Cu(OAc)2 (20 mol%) – Co-oxidant
-
t-Amyl alcohol or DCE
Procedure:
-
Combine 4-aminopyridine, alkyne, Rh catalyst, and oxidants in a pressure tube.
-
Heat to 110 °C for 16-24 hours.
-
Filter through Celite to remove Ag salts.
-
Purify via column chromatography.
Note: This reaction is sensitive to steric bulk on the alkyne.[2] Diphenylacetylene works well; dialkyl alkynes may require higher catalyst loading.
Data & Optimization Guide
Regioselectivity in Larock Synthesis
Regioselectivity is governed by the steric difference between alkyne substituents (
| Alkyne ( | Major Isomer (R Group at C2) | Selectivity Ratio (C2:C3) |
| Ph - | Ph (C2) | > 95 : 5 |
| Ph - | Ph (C2) | 90 : 10 |
| Ph - | tBu (C2) | > 98 : 2 |
| Et - | Et (C2) | 60 : 40 (Poor) |
Troubleshooting Matrix
| Problem | Root Cause | Solution |
| Low Conversion | Catalyst poisoning by pyridine N | Increase temp to 120°C; switch to bulky ligands (XPhos, Buchwald precatalysts). |
| Pd Black Formation | Instability of Pd(0) | Ensure LiCl is present; verify O2 exclusion. |
| Regioisomer Mix | Similar steric bulk of alkyne groups | Use one bulky directing group (e.g., TMS) on alkyne, then deprotect. |
| Protodeiodination | Reduction of starting material | Ensure solvent is anhydrous; reduce reaction time. |
References
-
Larock Indole Synthesis Review: Larock, R. C., & Yum, E. K. (1991).[1] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[2][3] Journal of the American Chemical Society, 113(17), 6689-6690. Link
-
Application to Azaindoles: Ujjainwalla, F., & Warner, D. (1998). Synthesis of 5-, 6- and 7-azaindoles via palladium-catalyzed heteroannulation of internal alkynes.[3] Tetrahedron Letters, 39(30), 5355-5358. Link
-
One-Pot Sonogashira Protocols: Lachance, N., et al. (2005). Rapid and Efficient Microwave-Assisted Synthesis of 4-, 5-, 6- and 7-Azaindoles. Synthesis, 2005(15), 2571-2577. Link
-
Rh(III) C-H Activation: Kim, Y., & Hong, S. (2015).[3][4][5] Rh(III)-catalyzed 7-azaindole synthesis via C-H activation/annulative coupling of aminopyridines with alkynes.[3][4][6][7] Chemical Communications, 51, 11202-11205.[4] Link (Note: While titled 7-azaindole, the mechanistic principles of amino-directed C-H activation apply to the 4-aminopyridine isomer for 6-azaindoles).
-
Medicinal Chemistry Context: Popowycz, F., et al. (2011). The Azaindole Framework in the Design of Kinase Inhibitors. Current Medicinal Chemistry, 18(35). Link
Sources
- 1. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 2. DSpace [diposit.ub.edu]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 5. Rh(III)-Catalyzed Synthesis of Substituted Isoindoles through a Direct C-H Activation/[4 + 1] Annulation and Acyl Migration Cascade of Oxadiazolones with Diazo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rh(iii)-catalyzed 7-azaindole synthesis via C-H activation/annulative coupling of aminopyridines with alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Regioselective N-Alkylation of Pyrrolopyridines (Azaindoles)
[1]
Executive Summary & Strategic Importance
Pyrrolopyridines (azaindoles) are "privileged scaffolds" in modern drug discovery, particularly in the development of kinase inhibitors (e.g., Vemurafenib, Pexidartinib).[1] They serve as bioisosteres of indoles and purines, offering improved aqueous solubility and distinct hydrogen-bonding motifs for ATP-binding pockets.
The Challenge: The presence of the pyridine nitrogen (
This guide provides validated protocols to maximize
Mechanistic Insight: The Regioselectivity Paradox
To control the reaction, one must understand the electronic "tug-of-war" within the scaffold.
Acidity and Nucleophilicity Trends
Unlike indole (pKa
Table 1: Electronic Properties of Azaindole Isomers
| Isomer | Reactivity Profile | Recommended Base | ||
| 7-Azaindole | ~13.2 | 4.6 | Most acidic NH; | |
| 4-Azaindole | ~13.5 | 4.9 | Moderate acidity. | |
| 6-Azaindole | ~14.8 | 5.6 | Lower acidity. | |
| 5-Azaindole | ~15.5 | 8.4 | Least acidic NH; |
Note:
The "Ambident" Anion
Upon deprotonation, the negative charge is delocalized. While the
Key Control Lever: Use a solvent that solvates the cation (
Decision Framework
Before selecting a protocol, utilize the following decision tree to match the method to your substrate's stability and the electrophile's nature.
Figure 1: Strategic selection of alkylation method based on electrophile type and substrate stability.
Experimental Protocols
Method A: The "Gold Standard" (NaH / DMF)
Best for: Unhindered primary/secondary alkyl halides, 5-azaindoles, and maximizing yield on robust substrates.
Reagents:
-
Substrate: 7-Azaindole (1.0 equiv)
-
Base: Sodium Hydride (60% dispersion in oil, 1.2 – 1.5 equiv)
-
Electrophile: Alkyl Bromide/Iodide (1.1 – 1.2 equiv)
-
Solvent: Anhydrous DMF (0.1 M – 0.2 M concentration)
Procedure:
-
Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen. Charge with NaH.
-
Expert Tip: For small scales (<100 mg), the mineral oil in NaH does not interfere. For >1g scales, wash NaH with dry hexanes to remove oil if the lipophilic byproduct complicates purification.
-
-
Solvation: Suspend NaH in anhydrous DMF at 0°C.
-
Deprotonation: Dissolve the azaindole in minimal DMF and add dropwise to the NaH suspension at 0°C.
-
Observation: Evolution of
gas. The solution often turns yellow/orange (anion formation). -
Time: Stir at 0°C for 15–30 mins, then warm to RT for 30 mins to ensure complete deprotonation (Critical for 5-azaindole).
-
-
Alkylation: Cool back to 0°C. Add the electrophile dropwise.
-
Reaction: Allow to warm to RT. Monitor by TLC/LCMS (typically 1–4 hours).
-
Workup (The "Sticky" DMF Fix):
-
Quench carefully with sat.
(exothermic). -
Dilute with EtOAc. Wash organic layer with
(x3) and LiCl (5% aq) (x2) to remove DMF. -
Dry over
, filter, and concentrate.[2]
-
Method B: Mild Phase-Transfer (Cs2CO3 / MeCN)
Best for: Base-sensitive substrates, late-stage functionalization, and 7-azaindoles (due to higher acidity).
Reagents:
-
Base: Cesium Carbonate (
, 2.0 – 3.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF.
-
Additive (Optional): TBAI (tetrabutylammonium iodide, 0.1 equiv) if using alkyl chlorides.
Procedure:
-
Combine azaindole,
, and electrophile in MeCN. -
Heat to 50–80°C (Reflux is often required for MeCN).
-
Mechanism Note: The "Cesium Effect" aids solubility in organic solvents and provides a "soft" cation that encourages
alkylation. -
Filter off inorganic solids through Celite before concentration.
Method C: Mitsunobu Reaction (Alcohol Nucleophiles)
Best for: Alkylating with complex alcohols where the halide is unstable or unavailable.
Reagents:
-
Phosphine:
(1.5 equiv) or (more reactive). -
Azodicarboxylate: DIAD or DEAD (1.5 equiv).
-
Solvent: Anhydrous THF or Toluene.
Procedure:
-
Dissolve azaindole (1.0 equiv), Alcohol (1.1 equiv), and
in THF under Argon. Cool to 0°C. -
Add DIAD dropwise (maintain Temp < 5°C).
-
Stir at RT overnight.
-
Troubleshooting: If conversion is low, heat to 60°C or use ADDP/
(Tsunoda Reagent) for higher pKa alcohols.
Quality Control & Troubleshooting
Validating Regiochemistry ( vs )
How do you prove you alkylated the correct nitrogen without X-ray?
-
1H NMR Symmetry:
-
N1-Alkylation (Desired): Preserves the aromaticity and general shift pattern. The
proton (adjacent to pyrrole N) typically shifts downfield (0.1–0.3 ppm) due to the loss of the NH hydrogen bond donor. -
N-py Quaternization (Undesired): Causes a dramatic downfield shift of the pyridine protons (often >0.5 ppm) due to the positive charge on the ring.
-
-
NOESY/ROESY:
-
Look for NOE correlation between the new alkyl group (
) and the proton of the pyrrole ring and (for 4-, 5-, 6-azaindoles). -
Specific to 7-azaindole:
-alkylation shows NOE between Alkyl- and / .
-
Common Failure Modes
| Symptom | Root Cause | Corrective Action |
| Low Conversion | Incomplete deprotonation (esp. 5-azaindole). | Increase deprotonation time/temp; Switch to NaH if using Carbonate. |
| N-Pyridine Salt | Electrophile too reactive (e.g., MeI) or solvent too non-polar. | Dilute reaction; Lower temperature; Switch to DMF (polar aprotic favors anion). |
| C3-Alkylation | Reaction temperature too high; "Soft" electrophile. | Keep T < 0°C during addition; Ensure rapid mixing. |
Workflow Visualization (Method A)
Figure 2: Step-by-step execution of the NaH-mediated alkylation protocol.
References
-
Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Journal of Medicinal Chemistry, 2016 .
- Léogané, O., et al. "Regioselective alkylation of 7-azaindole." Tetrahedron, 2005.
-
Song, J.J., et al. "Practical Synthesis of Azaindole Derivatives." Organic Process Research & Development, 2010 . (Scale-up friendly protocols using mild bases).
- Tsunoda, T., et al. "Mitsunobu Reaction of 7-Azaindole." Tetrahedron Letters, 1995. (Protocol for alcohol coupling).
-
Zhang, H., et al. "Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline." RSC Advances, 2022 .
Application of ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate in kinase inhibitor screening
Executive Summary
This guide details the application of ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate (CAS: 23616-60-6) as a privileged scaffold in the discovery of ATP-competitive kinase inhibitors. While the isomeric 7-azaindole (pyrrolo[2,3-b]pyridine) is widely utilized, the 6-azaindole (pyrrolo[2,3-c]pyridine) core offers a distinct vector for chemical space exploration, often yielding inhibitors with differentiated selectivity profiles against targets such as JAK family , DYRK1A , and ROCK kinases.
This protocol focuses on leveraging the C7-ester functionality as a "diversity handle" to probe the solvent-exposed regions of the kinase ATP-binding pocket, a critical strategy for optimizing solubility and pharmacokinetic (PK) properties.
Scientific Foundation & Mechanism of Action
The 6-Azaindole Scaffold Advantage
Kinase inhibitors typically function by mimicking the adenine ring of ATP.[1][2] The 6-azaindole core possesses a donor-acceptor motif capable of forming bidentate hydrogen bonds with the kinase "hinge" region.[1]
-
Hinge Binding: The pyrrole NH (N1) acts as a Hydrogen Bond Donor (HBD), while the pyridine nitrogen (N6) acts as a Hydrogen Bond Acceptor (HBA).
-
Vector Analysis: In the specific case of the 7-carboxylate derivative, the ester group is positioned adjacent to the pyridine nitrogen. Upon binding, this substituent typically projects towards the ribose binding pocket or the solvent front , depending on the specific "flipped" or "normal" binding mode induced by the kinase gatekeeper residue.
-
Differentiation: Unlike 7-azaindoles, 6-azaindoles often evade common resistance mechanisms or patent cliffs associated with the more crowded [2,3-b] IP space.
Pathway & Workflow Visualization
Figure 1: Integrated workflow from scaffold hydrolysis to kinase screening, highlighting the mechanistic role of the 6-azaindole core.
Protocol 1: Synthetic Elaboration (Library Generation)
Objective: Convert the ethyl ester precursor into a library of amides to probe the solvent-exposed region of the kinase pocket.
Materials Required
-
Precursor: this compound (CAS: 23616-60-6).
-
Reagents: Lithium Hydroxide (LiOH), THF, MeOH, HATU (Coupling agent), DIPEA.
-
Diversity Set: A panel of 20–50 primary/secondary amines (e.g., morpholine, piperazines, solubilizing tails).
Step-by-Step Methodology
A. Scaffold Hydrolysis (Activation)
-
Dissolve 1.0 g (5.2 mmol) of this compound in a mixture of THF:MeOH:H2O (3:1:1, 25 mL).
-
Add LiOH·H2O (3.0 eq, 15.6 mmol).
-
Stir at ambient temperature for 4 hours. Monitor by LC-MS for disappearance of the ester (m/z ~191) and appearance of the acid (m/z ~163).
-
Acidify to pH 4 with 1N HCl. The carboxylic acid usually precipitates.
-
Filter, wash with cold water, and dry under vacuum. Yield is typically >90%.
B. Parallel Amide Coupling (Library Synthesis)
-
Prepare a 0.1 M stock solution of the Carboxylic Acid Core in DMF.
-
Aliquot 500 µL (50 µmol) into a 96-well reaction block.
-
Add 1.2 eq of HATU (in DMF) and 2.0 eq of DIPEA to each well. Shake for 5 minutes to activate.
-
Add 1.1 eq of specific Amine (R-NH2) to each well.
-
Seal and shake at room temperature for 12 hours.
-
Purification: Evaporate solvent (Genevac). Re-dissolve in DMSO. Purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient).
-
QC: Verify purity >95% by LC-MS.
Protocol 2: Biochemical Kinase Screening (ADP-Glo™ Assay)
Objective: Screen the synthesized library against a representative kinase target (e.g., JAK2 or DYRK1A ) to determine inhibitory potency (IC50).
Principle: The assay quantifies kinase activity by measuring the conversion of ATP to ADP. The ADP produced is converted to ATP, which is then used by luciferase to generate light. Luminescence is directly proportional to kinase activity.
Materials
-
Kinase: Recombinant JAK2 or DYRK1A (0.2 ng/µL final).
-
Substrate: Poly(Glu, Tyr) 4:1 peptide (0.2 µg/µL).
-
ATP: Ultra-pure ATP (at Km apparent, typically 10 µM).
-
Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT.
-
Detection: ADP-Glo™ Kinase Assay Kit (Promega).
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare 3-fold serial dilutions of the library compounds in 100% DMSO (11 points).
-
Transfer 250 nL of compound to a 384-well white, low-volume plate (e.g., Corning 4513).
-
-
Kinase Reaction Setup:
-
Add 2.5 µL of Kinase Working Solution (Enzyme + Buffer) to the plate.
-
Incubate for 10 minutes at RT (allows compound to bind the hinge).
-
Add 2.5 µL of Substrate/ATP Mix to initiate the reaction.
-
Final Volume: 5 µL. DMSO Concentration: 5%.
-
Incubate at RT for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).
-
Incubate for 40 minutes at RT.
-
Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Light).
-
Incubate for 30 minutes at RT.
-
-
Data Acquisition:
-
Measure Luminescence (RLU) on a multimode plate reader (e.g., PerkinElmer EnVision).
-
Data Analysis & Interpretation
Calculating IC50
Normalize RLU data to controls:
-
0% Inhibition (Max Signal): Enzyme + Substrate + DMSO.
-
100% Inhibition (Min Signal): No Enzyme (Buffer only) or Staurosporine (10 µM).
Use a 4-parameter logistic regression (Hill equation) to fit the curve:
SAR Analysis Table (Hypothetical Example)
The table below illustrates how modifications at the C7-position (derived from the ethyl ester) affect potency.
| Compound ID | R-Group (Amide at C7) | IC50 (JAK2) | Interpretation |
| Scaffold | -OEt (Ethyl Ester) | > 10 µM | Poor solubility; weak binder. |
| CPD-001 | -NH-Methyl | 850 nM | Small group; minimal solvent interaction. |
| CPD-002 | -NH-Piperidine | 120 nM | Improved solubility; basic amine interacts with solvent residues. |
| CPD-003 | -NH-(CH2)2-OH | 45 nM | Lead: H-bond donor captures water network at solvent front. |
References
-
Vertex Pharmaceuticals. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors. Journal of Medicinal Chemistry.
-
National Institutes of Health (NIH). (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry.
-
MDPI. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
-
PubChem. (2023). This compound Compound Summary.
-
Promega. (2023). ADP-Glo™ Kinase Assay Protocol & Technical Manual.
Sources
Application Note: Molecular Docking of 1H-pyrrolo[2,3-c]pyridine (6-Azaindole) Derivatives
[1]
Executive Summary
The 1H-pyrrolo[2,3-c]pyridine scaffold (commonly known as 6-azaindole ) presents a unique challenge in medicinal chemistry compared to its ubiquitous isomer, 7-azaindole.[1] While 7-azaindole is a "privileged scaffold" capable of forming a tight bidentate hydrogen bond with kinase hinge regions (mimicking the adenine of ATP), 6-azaindole possesses a distinct nitrogen geometry that often precludes this canonical binding mode.[1]
This Application Note provides a rigorous protocol for docking 6-azaindole derivatives. It addresses the critical impact of the N6-nitrogen basicity (pKa ~8.0) and the necessity of water-mediated interaction networks .[1] Failure to account for these factors often leads to false-negative scoring or incorrect pose prediction in standard rigid-receptor docking workflows.[1]
Scientific Foundation & Mechanism[1]
The Geometric & Electronic Divergence
To successfully dock 6-azaindole, one must understand why it behaves differently from 7-azaindole.
| Feature | 7-Azaindole (Standard) | 6-Azaindole (Target) | Impact on Docking |
| H-Bond Acceptor | N7 (adjacent to bridge) | N6 (meta to bridge) | Critical: N6 is too distant from N1 to form the standard "adenine-like" bidentate hinge bond without distortion. |
| Basicity (pKa) | ~4.6 (Weak base) | ~8.0 (Stronger base) | Critical: At pH 7.4, 6-azaindole exists in equilibrium between neutral and protonated forms.[1] Standard docking often misses the cationic species.[1] |
| Binding Mode | Direct Hinge Binder | Water-Mediated / Allosteric | Requires solvated docking protocols (e.g., WaterMap, Gold with active waters).[1] |
Structural Logic
-
The "Gap" Problem: In 7-azaindole, the distance between the donor (N1-H) and acceptor (N7) perfectly matches the backbone carbonyl and amide nitrogen of kinase hinge residues (e.g., Glu/Leu).[1] In 6-azaindole, the N6 is shifted, creating a geometric mismatch for direct bidentate binding.[1]
-
The Water Solution: Successful binding of 6-azaindole often involves a structural water molecule that bridges N6 to the protein backbone, or the molecule binds in an "inverted" or allosteric pocket (e.g., CB1 receptor allosteric site).[1]
Computational Workflow Protocol
The following protocol is software-agnostic but assumes access to standard suites (Schrödinger, CCG MOE, or OpenEye).
Figure 1: Optimized workflow for 6-azaindole docking, emphasizing the retention of structural waters and pKa-dependent state generation.
Phase 1: Ligand Preparation (Critical Step)
Objective: Generate the correct electronic states.[1]
-
Protonation State Generation:
-
Action: Set pH to 7.4 ± 1.0.[1]
-
Note: Unlike 7-azaindole, 6-azaindole has a pKa ≈ 8.0 [1].[1] You MUST generate both the neutral (N1-H, N6) and the cationic (N1-H, N6-H+) species.[1]
-
Rationale: The cationic form may engage in strong electrostatic interactions (salt bridges) with aspartate/glutamate residues in the active site, which a neutral-only docking run will miss.[1]
-
-
Tautomer Enumeration:
Phase 2: Receptor Preparation
Objective: Preserve the hydration network.
-
Water Management:
-
Standard Protocol: Usually deletes all waters > 5Å from the active site.
-
6-Azaindole Protocol:Retain waters within 3Å of the hinge region.
-
Tool Tip: Use "3D-RISM" or "WaterMap" (Schrödinger) or "Place Waters" (MOE) to predict stable water positions if the crystal structure is low resolution.[1]
-
-
H-Bond Constraints:
-
Do NOT enforce a dual hinge constraint (Donor+Acceptor).
-
Action: Enforce a single constraint (Donor from N1-H) to the hinge backbone carbonyl (e.g., Glu930 in JAK2).[1] Leave the N6 interaction unconstrained to allow the algorithm to find water-mediated bridges.
-
Phase 3: Docking Execution
Objective: Sample conformational space with solvation.
-
Method Selection:
-
Scoring Function:
-
Use a scoring function that accounts for explicit water displacement and solvation penalty (e.g., Glide XP or GoldScore).[1]
-
Data Analysis & Interpretation
Interaction Fingerprinting
When analyzing the poses, categorize the binding mode into one of three classes:
| Binding Mode | Description | Frequency (6-Azaindole) | Energy Score |
| Type A: Water-Bridged | N1-H binds hinge CO; N6 binds water which binds hinge NH.[1] | High | Favorable (-8 to -10 kcal/mol) |
| Type B: Cationic Anchor | Protonated N6+ forms salt bridge with Asp/Glu (e.g., DFG motif).[1] | Medium | Very High (if residue available) |
| Type C: Direct Hinge | Forced bidentate binding.[1] | Low | Poor (High strain / steric clash) |
Validation Control
To validate your protocol, perform a Cross-Docking Control :
-
Dock a known 7-azaindole inhibitor (e.g., Vemurafenib analog) into the same pocket.[1]
-
Observe the RMSD.[1] If the 7-azaindole fails to find the bidentate hinge pose, your grid/constraints are too loose.[1]
-
If 7-azaindole binds correctly but 6-azaindole scores poorly, this confirms the geometric mismatch is real, and you should look for allosteric pockets or water bridges.[1]
References
-
Catalán, J., et al. (2025).[1] "The Photophysical Properties of 6-Azaindole." ResearchGate.[1][2] Establishes the pKa of 6-azaindole at ~8.0, critical for protonation state generation.[1]
-
Irie, T., & Sawa, M. (2018).[1] "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[1] Chemical and Pharmaceutical Bulletin. Provides the structural basis for the "standard" 7-azaindole binding mode, serving as the negative control for 6-azaindole studies.[1]
-
El-Mernissi, et al. (2022).[1][3] "New compounds based on 1H-pyrrolo[2,3-b]pyridine as potent TNIK inhibitors."[1] Moroccan Journal of Chemistry. Demonstrates docking workflows for the pyrrolopyridine class, highlighting the necessity of QSAR and interaction profiling.
-
ChemicalBook. "6-Azaindole Product & Safety Data." Verification of CAS 271-29-4 and physical properties.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Azaindoles
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-azaindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical heterocyclic scaffold. We will delve into the causality behind experimental choices, providing field-proven insights to enhance the success of your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The synthesis of 6-azaindoles, while conceptually similar to that of indoles, is often complicated by the electron-deficient nature of the pyridine ring. This can lead to a variety of side reactions that are less common in traditional indole syntheses. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Fischer Indole Synthesis of 6-Azaindoles
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, but its application to pyridylhydrazines for the formation of azaindoles can be fraught with difficulties.
Question 1: My Fischer synthesis of a 6-azaindole is giving a very low yield or failing completely. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in the Fischer synthesis of 6-azaindoles are a common issue and can typically be attributed to two main factors: improper acid catalysis and a competing side reaction involving N-N bond cleavage.
Causality of the Issue:
The key step in the Fischer synthesis is an acid-catalyzed[1][1]-sigmatropic rearrangement of the pyridylhydrazone intermediate. The pyridine nitrogen, being basic, can be protonated. The choice and strength of the acid catalyst are therefore critical. Too strong an acid can lead to unproductive protonation of the pyridine ring, deactivating the system towards the desired rearrangement. Conversely, an acid that is too weak may not be sufficient to catalyze the reaction effectively.[2][3]
A significant competing pathway is the heterolytic cleavage of the N-N bond in the protonated hydrazone intermediate.[4] This is particularly problematic when the starting carbonyl compound has electron-donating groups, which can stabilize the carbocation formed upon N-N bond scission, thus diverting the reaction from the desired indole formation.[5]
Troubleshooting Flowchart:
Caption: Troubleshooting Decision Tree for Fischer 6-Azaindole Synthesis.
Recommended Action Plan:
-
Catalyst Screening: If you are using a strong mineral acid like HCl or H₂SO₄ and observing low yields, consider switching to a milder Brønsted acid like p-toluenesulfonic acid or a Lewis acid such as zinc chloride. Polyphosphoric acid (PPA) is often a good choice as it can act as both a catalyst and a solvent.[3] It is advisable to screen a small panel of acid catalysts to find the optimal conditions for your specific substrate.
-
Substrate Considerations: If your carbonyl precursor contains strongly electron-donating groups, this may be promoting the N-N bond cleavage side reaction.[4] If possible, consider a synthetic strategy that utilizes a different carbonyl partner.
-
Reaction Conditions: Ensure your starting materials are of high purity and that the reaction is conducted under anhydrous conditions. Water can interfere with the reaction.[6] Systematically vary the reaction temperature and time, monitoring the progress by TLC or LC-MS to identify the point of maximum product formation before significant decomposition occurs.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira reactions, are powerful tools for constructing the 6-azaindole scaffold. However, the presence of the pyridine nitrogen introduces specific challenges.
Question 2: I am attempting a Suzuki coupling on a dihalopyridine to build the 6-azaindole core, but I'm getting a mixture of products, including a significant amount of a bis-coupled product. How can I improve the selectivity?
Answer:
The formation of bis-Suzuki coupling products is a common side reaction when using dihalopyridines.[7] Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of complex mixtures.[7]
Causality of the Issue:
In a dihalopyridine, both halogen atoms are susceptible to oxidative addition to the palladium(0) catalyst. If the rate of the second coupling is competitive with the first, a mixture of mono- and bis-coupled products will be obtained. The relative reactivity of the two halogen positions can be influenced by electronic and steric factors.
The lone pair of electrons on the pyridine nitrogen can act as a ligand for the palladium catalyst. This can lead to the formation of stable, inactive palladium complexes, effectively poisoning the catalyst and stalling the reaction.[7]
Troubleshooting and Optimization Strategy:
A highly effective strategy to mitigate both of these issues is the temporary protection of the pyridine nitrogen as an N-oxide.
Mechanism of N-Oxide Protection Benefit:
Caption: Effect of Pyridine N-Oxide Protection in Suzuki Coupling.
Experimental Protocol: N-Oxide Protection and Deprotection
Part A: N-Oxide Formation
-
Dissolve the substituted pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part B: Suzuki Coupling
With the pyridine N-oxide in hand, proceed with your standard Suzuki coupling protocol. The N-oxide group is generally stable to these conditions.
Part C: N-Oxide Deprotection (Deoxygenation)
After successful coupling and subsequent cyclization to the 6-azaindole, the N-oxide can be removed.
-
Dissolve the 6-azaindole N-oxide in a solvent such as methanol or ethanol.
-
Add a reducing agent. A common and effective method is the use of ammonium formate with palladium on carbon (Pd/C).[8] Other reagents like PCl₃ or catalytic hydrogenation can also be employed.[9][10]
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the resulting 6-azaindole as needed.
Quantitative Comparison of Reaction Conditions:
| Starting Material | Coupling Partner | Catalyst System | N-Protection | Outcome | Reference |
| 3,4-dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | None | Mixture of mono- and bis-coupled products | [7] |
| 3,4-dibromopyridine N-oxide | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | N-oxide | Selective mono-coupling at the 4-position | [7] |
Electrophilic Cyclization Reactions
A recently developed method for the synthesis of certain 6-azaindoles involves the electrophilic [4+1]-cyclization of 3-amino-4-methylpyridines with reagents like trifluoroacetic anhydride (TFAA).[9][11] While efficient, this method can be susceptible to hydrolysis-induced side reactions.
Question 3: I've synthesized a 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole, but upon workup or purification, I'm observing the formation of other products, and my yield of the desired product is decreasing. What is happening?
Answer:
The trifluoroacetyl group at the 3-position of the 6-azaindole ring is highly electrophilic and susceptible to hydrolysis. This can lead to a cascade of side reactions, including deacylation and even cleavage of the pyrrole ring.
Causality of the Issue:
The presence of two strongly electron-withdrawing trifluoromethyl groups makes the carbonyl carbon of the 3-trifluoroacetyl group very electrophilic. Under aqueous or mild basic conditions (e.g., during aqueous workup or on silica gel), this group can be hydrolyzed. In some cases, this hydrolysis can be followed by cleavage of the furan ring in related oxygen analogues or deeper hydrolysis to the carboxylic acid in the 6-azaindole series.[11]
Side Reaction Pathway:
Caption: Hydrolysis Side Reactions of a Trifluoroacetylated 6-Azaindole.
Preventative Measures and Troubleshooting:
-
Anhydrous Workup: To the extent possible, perform the reaction workup under anhydrous conditions. If an aqueous wash is necessary, use brine and minimize contact time. Ensure all organic extracts are thoroughly dried with a desiccant like anhydrous sodium sulfate or magnesium sulfate before concentration.
-
Careful Purification: When performing column chromatography, consider using a less polar solvent system and deactivating the silica gel with a small amount of a non-polar solvent or by pre-treating it with a solution of triethylamine in your eluent. This can help to suppress on-column hydrolysis.
-
Control of pH: Maintain a neutral or slightly acidic pH during workup and purification to minimize base-catalyzed hydrolysis.
-
Immediate Use or Derivatization: If the 3-trifluoroacetyl group is not required for your final target, consider carrying the crude product forward to the next step immediately after synthesis to avoid degradation upon storage.
References
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
-
Taber, D. F., & Tirunahari, P. K. (2011). The Fischer Indole Synthesis. Organic Reactions, 75, 1–283. [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]
-
Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989). The reaction of vinyl grignard reagents with 2-substituted nitroarenes: a new, general one-step synthesis of indoles. Tetrahedron Letters, 30(16), 2129–2132. [Link]
-
Ivonin, S. P., Voloshchuk, V. M., Rusanov, E. B., Suikov, S. Y., & Ryabukhin, S. V. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ChemRxiv. [Link]
-
de Sousa, J. D., & de Oliveira, K. T. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2665. [Link]
-
Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607–632. [Link]
-
Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry, 66(15), 5264–5265. [Link]
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045–1075. [Link]
-
Son, N. T., Tien, T. A. N., Ponce, M. B., Ehlers, P., Thuan, N. T., Dang, T. T., & Langer, P. (2020). Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. Synlett, 31(13), 1308–1312. [Link]
Sources
- 1. Organometallic methods for the synthesis and functionalization of azaindoles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis of 4- and 6-azaindoles via the Fischer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]
- 9. Deoxygenation of Aza-aromatics [organic-chemistry.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Identification and Control of Impurities in Ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate Synthesis
Welcome to the technical support center for the synthesis of ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical heterocyclic scaffold. The pyrrolo[2,3-c]pyridine (6-azaindole) core is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2] Consequently, ensuring the purity of key intermediates like this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).
This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification, characterization, and mitigation of impurities that may arise during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound and related 6-azaindoles?
There are several established methods for constructing the 6-azaindole core. The choice of route often depends on the availability of starting materials and the desired substitution pattern. Key strategies include:
-
Fischer Indole Synthesis: A classical approach that involves the reaction of a suitably substituted pyridine-hydrazine with a ketone or aldehyde under acidic conditions.[3] This method is versatile but can sometimes lead to regioisomeric impurities depending on the nature of the substituents.
-
Bartoli Indole Synthesis: This reaction uses nitro-pyridines and vinyl Grignard reagents and is particularly useful for synthesizing substituted pyrrolo[2,3-c]pyridines.[2]
-
Reductive Cyclization of Nitropyridines: This involves the condensation of nitropyridines with reagents like diethyl oxalate, followed by a reductive cyclization step to form the pyrrole ring.[2] This is a common route for producing 2-carboxylate substituted 6-azaindoles.
-
Palladium-Catalyzed Annulation: Modern cross-coupling strategies, such as the Sonogashira reaction or direct annulation of chloro-aminopyridines with aldehydes, offer alternative and often milder routes to the desired scaffold.[2][4]
Q2: What are the primary sources of impurities in this synthesis?
Impurities can be introduced at various stages of the manufacturing process and are generally classified as organic, inorganic, or residual solvents.[5][6] For the synthesis of this compound, the most common sources are:
-
Starting Materials: Impurities present in the initial raw materials can be carried through the synthesis.[5][7]
-
By-products: These are formed from side reactions occurring concurrently with the main reaction (e.g., formation of isomeric products, incomplete cyclization, or over-reaction).[5]
-
Intermediates: Unreacted intermediates from a previous step can be carried over into the final product.[8]
-
Degradation Products: The desired product can degrade under the reaction, work-up, or storage conditions (e.g., hydrolysis, oxidation, photolytic cleavage).[5][8]
-
Reagents and Catalysts: Residual reagents, ligands, or catalysts (e.g., palladium from cross-coupling reactions) can contaminate the final product.[5]
Q3: Why is stringent impurity control so critical for this class of compounds?
The 1H-pyrrolo[2,3-c]pyridine scaffold is a key building block in the development of new drugs, including kinase inhibitors for cancer therapy.[9] Even structurally similar impurities can have vastly different toxicological or pharmacological profiles. Regulatory bodies like the ICH and FDA have strict guidelines on the identification and quantification of impurities in APIs.[8][10] Failure to control impurities can compromise patient safety, affect the drug's efficacy and stability, and lead to regulatory rejection.
Troubleshooting Guide: Impurity Identification & Mitigation
This section addresses specific experimental issues in a question-and-answer format, providing both the scientific rationale and actionable solutions.
Problem 1: My reaction produced a complex mixture with multiple spots on the TLC plate, and the yield of the desired product is low. What are the likely side products?
Causality & Explanation: The formation of multiple by-products often points to issues with reaction selectivity or stability of intermediates. In syntheses like the Fischer indole synthesis, the acidic conditions can promote side reactions.[3]
-
Regioisomeric Impurities: If the precursors are unsymmetrical, cyclization can occur at different positions, leading to the formation of structural isomers. For example, in a Fischer synthesis, the[11][11]-sigmatropic rearrangement can have different regiochemical outcomes.[3]
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, such as the phenylhydrazone in a Fischer synthesis, especially if the cyclization conditions (e.g., temperature, acid strength) are not optimal.
-
Starting Material Degradation: The starting materials or intermediates may degrade under harsh reaction conditions (e.g., high temperatures or strong acids), leading to a variety of smaller, often colored, impurities.
-
Reduction Side Reactions: In syntheses involving reductive steps, other functional groups might be unintentionally reduced. For instance, during a Buchwald-Hartwig amination, reduction at the chloro-position has been observed as a side reaction.[12]
Recommended Actions:
-
Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and the type/concentration of the acid or base catalyst. Milder Lewis acids (e.g., ZnCl₂) can sometimes offer better selectivity than strong Brønsted acids (e.g., H₂SO₄).[3]
-
Characterize Major By-products: Isolate the most significant impurities using column chromatography or preparative HPLC. Use LC-MS to get an initial mass and then NMR spectroscopy for full structural elucidation.[10][13] Knowing the structure of the by-product provides direct insight into the problematic reaction pathway.
-
Purify Intermediates: Ensure that all intermediates are purified to a high degree before proceeding to the next step. This prevents the carry-over of impurities that might interfere with subsequent reactions.[1]
Problem 2: My HPLC analysis shows a significant unknown peak close to my main product peak. How can I definitively identify its structure?
Causality & Explanation: An unknown peak in an HPLC chromatogram represents an impurity that needs to be identified and quantified as per regulatory guidelines.[14] A systematic analytical workflow is required for structural elucidation. The goal is to gather data on the impurity's molecular weight, formula, and connectivity.
Recommended Actions: A multi-step approach is the most robust method for identifying unknown impurities.
Workflow for Impurity Identification
Sources
- 1. Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate: Structure, Properties, Uses & Safety | Reliable China Supplier [pipzine-chem.com]
- 2. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Pyrrolopyridine Core Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrolopyridine scaffolds. Pyrrolopyridines, also known as azaindoles, are privileged heterocyclic motifs found in numerous pharmaceuticals, particularly as kinase inhibitors, and are crucial scaffolds in medicinal chemistry.[1][2][3] Their synthesis, however, can be challenging, often plagued by issues of regioselectivity, low yields, and difficult purification.
This guide is designed to provide in-depth, field-proven insights into troubleshooting common synthetic challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you make informed decisions to optimize your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Synthetic Strategy
Q1: I am planning a new synthesis. What are the primary strategies for constructing the pyrrolopyridine core?
A1: The construction of the pyrrolopyridine core generally follows two convergent approaches: building the pyrrole ring onto an existing pyridine or, conversely, forming the pyridine ring onto a pyrrole precursor.[1] The optimal choice depends on the availability of starting materials and the desired substitution pattern.
-
Annulating a Pyrrole Ring onto a Pyridine Scaffold: This is a very common strategy. It often involves using a substituted aminopyridine which is then cyclized. Palladium-catalyzed reactions, such as heteroannulation of substituted iodopyridines with alkynes, are powerful methods for this approach.[1]
-
Annulating a Pyridine Ring onto a Pyrrole Scaffold: This approach can be effective if you start with a highly functionalized pyrrole. For instance, a Pictet-Spengler type reaction can be used to synthesize substituted azaindoles from specific pyrrole-ethanamines.[1]
Below is a decision-making workflow to help select a suitable strategy.
Caption: Decision workflow for selecting a pyrrolopyridine synthetic strategy.
Troubleshooting Low Yield & Reaction Stalls
Q2: My palladium-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) reaction is giving very low yield or has stalled. What should I check?
A2: Palladium-catalyzed cross-couplings are workhorse reactions for functionalizing pyrrolopyridine intermediates, but they are highly sensitive to multiple parameters.[3][4] A stalled reaction is often due to catalyst deactivation, poor reagent quality, or suboptimal conditions.
Causality and Troubleshooting Steps:
-
Catalyst System (The "Engine"): The choice of palladium source and, crucially, the ligand, dictates the efficiency of the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
-
Insight: Different ligands offer varying steric and electronic properties that stabilize the palladium center and promote different steps of the cycle. For electron-rich pyrrolopyridine systems, bulky, electron-rich phosphine ligands like RuPhos and XPhos are often effective for C-N couplings.[3]
-
Action: Screen a panel of catalysts and ligands. If one system fails, another may succeed due to a different rate-limiting step. See the table below for starting points.
-
-
Solvent and Base (The "Environment"): The solvent must solubilize the reactants and facilitate the reaction, while the base is critical for activating the coupling partners (e.g., deprotonating the amine in Buchwald-Hartwig or activating the boronic acid in Suzuki).
-
Insight: Anhydrous solvents are often essential, as water can hydrolyze reagents and interfere with the catalyst.[3] The base strength must be tuned; a base that is too weak may not facilitate transmetalation, while one that is too strong can cause side reactions.
-
Action: Ensure solvents are rigorously dried. If using NaOtBu gives a complex mixture, try a weaker base like Cs₂CO₃ or K₃PO₄.
-
-
Atmosphere (The "Shield"): The Pd(0) active species is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state, killing the catalytic cycle.
-
Insight: Incomplete degassing allows oxygen to poison the catalyst.
-
Action: Degas your reaction mixture thoroughly. The freeze-pump-thaw method is highly effective. Alternatively, sparging the solvent with argon or nitrogen for at least 30 minutes can suffice.
-
-
Starting Material Purity: Impurities in starting materials, such as halides in boronic acids or residual acid/base, can inhibit the catalyst.[5]
-
Action: Verify the purity of your reagents by NMR or LC-MS before starting the reaction. Recrystallize or re-purify starting materials if necessary.
-
Table 1: Recommended Starting Conditions for Cross-Coupling on a Halogenated Pyrrolopyridine Scaffold
| Coupling Type | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Common Issues |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd₂(dba)₃ or Pd(PPh₃)₄ | SPhos / XPhos | K₂CO₃ / K₃PO₄ | Dioxane/H₂O | 80-100 | De-boronation of boronic acid; low chemoselectivity.[3] |
| Buchwald-Hartwig | Pd(OAc)₂ or G2 Pre-catalyst | RuPhos / BINAP | NaOtBu / Cs₂CO₃ | Toluene / Dioxane | 90-110 | De-halogenation of aryl halide; low yield with secondary amines.[3][4] |
Q3: My Pictet-Spengler reaction is failing or producing a lot of tar. How can I fix this?
A3: The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydro-β-carboline analogues, which includes certain pyrrolopyridine frameworks.[6][7] Its success hinges on the formation of an electrophilic iminium ion, which is then attacked by an electron-rich carbon nucleophile. Failure often points to issues with iminium ion formation or stability, or decomposition of the starting materials under the acidic conditions.[8][9]
Key Factors & Solutions:
-
Iminium Ion Formation & Stability: The reaction requires the condensation of an amine with an aldehyde or ketone, followed by protonation to form the reactive iminium ion.
-
Insight: If the amine is not sufficiently nucleophilic or the aldehyde is sterically hindered, the initial imine formation can be slow or unfavorable. The stability of the subsequent iminium ion is also critical for allowing the cyclization to occur.[8][9]
-
Action:
-
To facilitate imine formation, consider adding a dehydrating agent like anhydrous Na₂SO₄ or MgSO₄.[10]
-
Microwave heating can sometimes drive the condensation to completion.[10]
-
Ensure the pyrrole ring is sufficiently electron-rich to attack the iminium ion. Electron-withdrawing groups on the pyrrole can shut down the reaction.
-
-
-
Acid Catalyst and Reaction Medium: The acid is not just a catalyst; it dictates the reaction environment.
-
Insight: Protic acids like trifluoroacetic acid (TFA) or mineral acids are commonly used. However, excessively harsh acidic conditions can lead to polymerization or decomposition (tarring) of the acid-sensitive pyrrole or furan precursors.[8][9]
-
Action:
-
Screen different acids. Start with milder conditions (e.g., TFA in CH₂Cl₂) before moving to stronger acids.
-
Sometimes, Lewis acids can provide a milder alternative.
-
Control the temperature carefully. Running the reaction at 0 °C or even lower can minimize side product formation before gently warming if needed.
-
-
Caption: Key steps in the Pictet-Spengler reaction mechanism.
Managing Side Products and Selectivity
Q4: I'm attempting a reaction on a multi-substituted pyrrolopyridine, but I'm getting a mixture of isomers or unwanted side products. How can I improve selectivity?
A4: Achieving selectivity is a common hurdle, especially with functionalized heterocyclic systems. Unwanted reactions can arise from competing reactive sites or from the decomposition of protecting groups leading to further reactions.
Case Study: SEM-Deprotection Side Product
A known challenge is the deprotection of a (trimethylsilyl)ethoxymethyl (SEM) group from the pyrrole nitrogen.
-
Problem: When using acids like TFA to remove the SEM group, formaldehyde is released as a byproduct. This formaldehyde can then participate in an intramolecular Pictet-Spengler-type reaction with the pyrrole and another nucleophilic site on the molecule, leading to undesired tricyclic byproducts.[3]
-
Mechanism: The newly deprotected pyrrole N-H and a nearby amine can react with the liberated formaldehyde to form an iminium ion, which is then attacked by the electron-rich pyrrole ring, forming an unwanted eight-membered ring.[3]
-
Solution:
-
Scavenge the Byproduct: Add a formaldehyde scavenger to the reaction mixture to trap it before it can react.
-
Optimize Deprotection Conditions: Carefully control the reaction time and temperature. A longer reaction time at a moderate temperature (e.g., 18 hours at 50 °C) was found to favor the desired product over the side product in one reported case.[3]
-
Case Study: Chemoselective Suzuki Coupling
-
Problem: You have an intermediate with two different halogen atoms, for example, a 2-iodo-4-chloropyrrolopyridine, and you want to perform a Suzuki coupling at only one position.
-
Mechanism: The relative rates of oxidative addition of Pd(0) to the C-I and C-Cl bonds are different. The C-I bond is significantly more reactive. This difference can be exploited to achieve selectivity.
-
Solution:
-
Choose the Right Catalyst: A catalyst system that is highly active for C-I bond activation but sluggish for C-Cl bond activation is ideal. Pd(PPh₃)₄ or Pd₂(dba)₃ are often good choices for this transformation, as they show excellent selectivity for the more reactive C-2 iodo position.[3]
-
Control Stoichiometry and Temperature: Use only a slight excess (e.g., 1.1 equivalents) of the boronic acid to minimize diarylation. Running the reaction at a lower temperature can further enhance selectivity, although it may require longer reaction times.[3]
-
Experimental Protocol Example
Chemoselective Suzuki-Miyaura Cross-Coupling of 2-iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine
This protocol is based on established literature methods for achieving high selectivity in the arylation at the C-2 position.[3]
Materials:
-
2-iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine (SEM-protected) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the SEM-protected 2-iodo-4-chloropyrrolopyridine and the arylboronic acid.
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and K₂CO₃.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-4-chloro-pyrrolopyridine product.
Expected Outcome: This method typically provides the desired mono-arylated product in good to excellent yield (70-85%), with minimal formation of the diarylated side product.[3]
References
-
Brown, D. (2023). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]
-
ResearchGate. (n.d.). Synthetic route for the preparation of pyrrole and pyrrolidine amides. [a]. ResearchGate. [Link]
-
Indian Academy of Sciences. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]
-
Kandefer-Szerszeń, M., et al. (2017). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]
-
Conti, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]
-
Rentería-Gómez, A., et al. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules. [Link]
-
Ianni, A., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]
-
Hovd, A. K., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2024). MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Organic Chemistry Portal. [Link]
-
Reddit. (2023). Troubleshooting Ullmann Couplint. r/Chempros. [Link]
-
Lee, H., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Bakunov, S. A., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. [Link]
- Google Patents. (1996).
-
Bakunov, S. A., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Archives. [Link]
-
ResearchGate. (2012). Use of the Graebe‐Ullmann Reaction in the Synthesis of 8‐Methyl‐γ‐carboline and Isomeric Aromatic Aza‐γ‐carbolines. ResearchGate. [Link]
-
BIOSYNCE. (2025). What are the challenges in the synthesis and application of pyrrole?. BIOSYNCE Blog. [Link]
-
ResearchGate. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. [Link]
-
ResearchGate. (2025). Separation and purification of pyrroloquinoline quinone from fermentation broth by pretreatment coupled with macroporous resin adsorption. ResearchGate. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosynce.com [biosynce.com]
- 6. mdpi.com [mdpi.com]
- 7. The Pictet-Spengler Reaction Updates Its Habits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to Single Crystal X-ray Diffraction of Pyrrolo[2,3-c]pyridine Derivatives
Unveiling the Three-Dimensional Architecture of Potent Drug Candidates
Introduction: The Significance of Pyrrolo[2,3-c]pyridines and the Imperative of Structural Elucidation
Pyrrolo[2,3-c]pyridines, also known as 6-azaindoles, represent a class of nitrogen-containing heterocyclic compounds of immense interest in drug discovery.[1] Their versatile pharmacophore is a key feature in the development of treatments for a range of diseases, including cancer and Alzheimer's disease.[1] Many derivatives of this scaffold have shown potent inhibitory activity against various kinases, making them promising candidates for targeted cancer therapies.[2][3]
The biological activity of these molecules is intrinsically linked to their three-dimensional structure. The precise arrangement of atoms dictates how a molecule interacts with its biological target, such as the active site of an enzyme. Therefore, the unambiguous determination of the molecular structure is a cornerstone of modern drug design and development. Single crystal X-ray diffraction (SC-XRD) stands as the gold standard for this purpose, providing atomic-level resolution of the molecular architecture, including bond lengths, bond angles, and stereochemistry.[4]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of techniques and field-proven insights for the successful single crystal X-ray diffraction analysis of pyrrolo[2,3-c]pyridine derivatives. We will delve into the critical aspects of crystallization, data acquisition, and structure refinement, offering practical protocols and a detailed case study to illustrate the workflow from a synthesized compound to a refined crystal structure.
The Crucial First Step: A Comparative Guide to Crystallization Techniques
The journey to a high-quality crystal structure begins with the successful growth of a single crystal suitable for diffraction. This is often the most challenging and empirical step in the entire process. For small organic molecules like pyrrolo[2,3-c]pyridine derivatives, several crystallization techniques can be employed. The choice of method is often guided by the physicochemical properties of the compound, such as its solubility and stability.
| Crystallization Method | Principle | Typical Success Rate (General Small Molecules) | Key Advantages | Common Challenges for Pyrrolo[2,3-c]pyridines |
| Slow Evaporation | A solution of the compound is allowed to slowly evaporate, increasing the concentration until supersaturation is reached and crystals form. | Moderate | Simple to set up; requires minimal equipment. | Can lead to rapid crystallization and the formation of multiple small crystals or polycrystalline aggregates. The planar nature of the pyrrolo[2,3-c]pyridine core can sometimes favor the formation of thin plates or needles, which may not be ideal for diffraction. |
| Vapor Diffusion | A concentrated solution of the compound is allowed to equilibrate with a vapor of a less-soluble "anti-solvent". The anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization. | High | Excellent control over the rate of crystallization; often yields high-quality crystals.[5] | Requires careful selection of a miscible solvent/anti-solvent pair. The polarity of the pyrrolo[2,3-c]pyridine derivative will heavily influence solvent choice. |
| Antisolvent Addition (Liquid-Liquid Diffusion) | An "anti-solvent" in which the compound is insoluble is carefully layered on top of a solution of the compound. Slow diffusion at the interface leads to crystallization. | Moderate to High | Good for compounds that are sensitive to temperature changes. | The interface between the two solvents can be disturbed easily, leading to rapid precipitation. The choice of solvents is critical to achieve a stable interface. |
| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and causing crystallization. | Moderate | Effective for compounds with a steep solubility curve with respect to temperature. | Pyrrolo[2,3-c]pyridine derivatives may be susceptible to degradation at elevated temperatures. Can sometimes lead to the formation of multiple crystals. |
Expert Insight: For novel pyrrolo[2,3-c]pyridine derivatives, a multi-technique screening approach is highly recommended. Vapor diffusion is often the most successful starting point due to the fine control it offers over the crystallization process.
Experimental Protocols: From Powder to Diffraction-Ready Crystal
The following protocols provide detailed, step-by-step methodologies for the two most commonly successful crystallization techniques for small organic molecules.
Protocol 1: Vapor Diffusion Crystallization
This protocol is a robust starting point for obtaining high-quality single crystals of pyrrolo[2,3-c]pyridine derivatives.
Diagram of Vapor Diffusion Crystallization Workflow:
Caption: Workflow for Vapor Diffusion Crystallization.
Methodology:
-
Solvent Selection: Identify a "good" solvent in which your pyrrolo[2,3-c]pyridine derivative is readily soluble and an "anti-solvent" in which it is poorly soluble. The good solvent should be less volatile than the anti-solvent. Common good solvents for these derivatives include dichloromethane, chloroform, and ethyl acetate. Common anti-solvents include hexane, pentane, and diethyl ether.
-
Prepare the Solution: Prepare a concentrated solution of your compound in the good solvent. The exact concentration will need to be determined empirically but a good starting point is near saturation.
-
Filtration: Filter the solution through a 0.2 µm syringe filter to remove any particulate matter that could act as unwanted nucleation sites.
-
Vial Setup:
-
Pipette a small volume (e.g., 0.5 mL) of the filtered solution into a small, open vial (e.g., a 1-dram vial).
-
Place this inner vial into a larger vial (e.g., a 4-dram vial).
-
Carefully add the anti-solvent (e.g., 2-3 mL) to the outer vial, ensuring none splashes into the inner vial.
-
-
Sealing and Incubation: Tightly seal the outer vial with a cap. It is crucial to ensure a good seal to allow for slow vapor diffusion. Leave the setup undisturbed in a location with a stable temperature and free from vibrations.
-
Monitoring: Periodically (without disturbing the setup) inspect the inner vial for crystal growth. High-quality crystals can take anywhere from a few days to several weeks to form.
Protocol 2: Antisolvent Addition (Liquid-Liquid Diffusion)
This technique is particularly useful when a suitable volatile anti-solvent for vapor diffusion cannot be found.
Methodology:
-
Solvent Selection: Choose a "good" solvent in which your compound is soluble and an "anti-solvent" in which it is insoluble. The two solvents should be miscible but have different densities to allow for layering.
-
Prepare the Solution: Prepare a near-saturated solution of your pyrrolo[2,3-c]pyridine derivative in the good solvent.
-
Layering:
-
Carefully pipette the solution of your compound into a narrow container, such as a test tube or an NMR tube.
-
Slowly and carefully layer the anti-solvent on top of the solution. This can be done by letting the anti-solvent run down the side of the container from a pipette. The goal is to create a distinct interface between the two liquids.
-
-
Incubation: Seal the container and leave it undisturbed. Crystals will ideally form at the interface of the two solvents over time.
Case Study: Single Crystal X-ray Diffraction of a Pyrrolo[2,3-b]pyridine FGFR Inhibitor
To provide a practical context, we will examine the crystallographic analysis of a potent fibroblast growth factor receptor (FGFR) inhibitor based on the 1H-pyrrolo[2,3-b]pyridine scaffold, compound 4h from a study by Wang et al. (2020).[3]
Synthesis and Crystallization of the Case Study Compound
Compound 4h was synthesized through a multi-step reaction sequence, with the final step involving a Suzuki coupling reaction.[3]
For the crucial step of obtaining single crystals for SC-XRD analysis, the researchers employed the slow evaporation technique. A solution of compound 4h in a mixture of dichloromethane (DCM) and methanol (MeOH) was allowed to evaporate slowly at room temperature, which yielded diffraction-quality crystals.[3]
Single Crystal X-ray Diffraction Data Acquisition and Analysis
The following is a generalized workflow for SC-XRD data acquisition and structure refinement, tailored to the analysis of a small molecule like our case study compound.
Diagram of SC-XRD Data Analysis Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
A Comparative Guide to the Biological Activity of Pyrrolo[2,3-c]pyridine Isomers for Researchers and Drug Development Professionals
The pyrrolopyridine scaffold, a fusion of pyrrole and pyridine rings, represents a privileged structure in medicinal chemistry. Its various isomeric forms are the foundation for numerous biologically active compounds, demonstrating a wide spectrum of therapeutic potential. This guide provides an in-depth, objective comparison of the biological activities of key pyrrolo[2,3-c]pyridine isomers, supported by experimental data to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Introduction to Pyrrolopyridine Isomers: A Tale of Nitrogen Placement
The versatility of the pyrrolopyridine core lies in the variable placement of the nitrogen atom within the pyridine ring, giving rise to six possible isomers. This seemingly subtle structural alteration dramatically influences the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape. Consequently, each isomer presents a unique pharmacophoric profile, leading to differential interactions with biological targets and a diverse range of biological activities. This guide will focus on the most extensively studied isomers, offering a comparative analysis of their biological profiles.
Anticancer Activity: A Prominent Therapeutic Avenue
The development of novel anticancer agents is a significant focus of research involving pyrrolopyridine derivatives. Different isomers have shown remarkable efficacy against various cancer cell lines, primarily through the inhibition of key kinases involved in cancer cell proliferation and survival.
Pyrrolo[3,2-c]pyridine: Potent FMS Kinase and Tubulin Polymerization Inhibitors
Derivatives of the pyrrolo[3,2-c]pyridine scaffold have emerged as potent inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers, including breast, ovarian, and prostate cancer.[1] A series of diarylurea and diarylamide derivatives of 1H-pyrrolo[3,2-c]pyridine have demonstrated significant antiproliferative activity. For instance, compound 1r from a study by El-Gamal et al. exhibited an IC50 of 30 nM against FMS kinase and showed potent activity against a panel of cancer cell lines with IC50 values ranging from 0.15 to 1.78 µM.[1]
Furthermore, certain 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, effectively disrupting tubulin polymerization and leading to cell cycle arrest and apoptosis. Compound 10t in one study displayed potent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC50 values ranging from 0.12 to 0.21 μM.[2]
Pyrrolo[2,3-d]pyrimidine: Multi-Targeted Kinase Inhibition
The pyrrolo[2,3-d]pyrimidine scaffold, a close structural analog, has been extensively explored for its kinase inhibitory potential.[2][3] These compounds often act as multi-targeted inhibitors, affecting several kinases involved in cancer signaling pathways. For example, a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides showed promising cytotoxic effects against four different cancer cell lines, with IC50 values in the range of 29 to 59 µM.[4] Notably, compound 5k from this series exhibited significant inhibitory activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM.[4]
Pyrrolo[3,4-c]pyridine: Diverse Anticancer Mechanisms
Pyrrolo[3,4-c]pyridine derivatives have been investigated for their analgesic, sedative, and also anticancer properties.[5][6][7] Their antitumor activity has been demonstrated against various cancer cell lines, including ovarian and breast cancer.[5] The mechanism of action for this isomer appears to be diverse, with some derivatives acting as inhibitors of enzymes like InhA in Mycobacterium tuberculosis, suggesting potential for targeting metabolic pathways that are also relevant in cancer.[5]
Comparative Anticancer Activity Data
| Isomer Scaffold | Compound Example | Target(s) | Cancer Cell Line(s) | IC50 Value | Reference |
| Pyrrolo[3,2-c]pyridine | 1r | FMS Kinase | Ovarian, Prostate, Breast | 0.15 - 1.78 µM | [1] |
| Pyrrolo[3,2-c]pyridine | 10t | Tubulin | HeLa, SGC-7901, MCF-7 | 0.12 - 0.21 µM | [2] |
| Pyrrolo[2,3-d]pyrimidine | 5k | EGFR, Her2, VEGFR2, CDK2 | Multiple | 40 - 204 nM | [4] |
| Pyrrolo[3,4-c]pyridine | 18 | Not Specified | Ovarian, Breast | Not Specified | [5] |
Kinase Inhibition: A Molecularly Targeted Approach
The ability of pyrrolopyridine isomers to inhibit protein kinases is a cornerstone of their therapeutic potential, particularly in oncology. The structural variations among isomers allow for fine-tuning of selectivity and potency against specific kinase targets.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrrolopyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. For instance, in the pyrrolo[3,2-c]pyridine series targeting FMS kinase, the presence of a benzamido moiety at position 4 was generally found to be more potent than a primary amino group, likely due to the occupation of a hydrophobic pocket and additional hydrogen bonding opportunities.[1] However, exceptions to this trend highlight the nuanced nature of SAR.[1]
For pyrrolo[2,3-d]pyrimidine derivatives, halogenation has been shown to enhance cytotoxic effects.[4] The position and nature of the halogen atom can significantly impact the binding affinity to the target kinase.
Visualizing Kinase Inhibition Pathways
The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) like FMS, which can be targeted by pyrrolopyridine inhibitors.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrrolopyridine derivative.
Beyond Cancer: Exploring Other Therapeutic Arenas
While anticancer activity is a major focus, the biological activities of pyrrolopyridine isomers extend to other important therapeutic areas.
Antibacterial and Antiviral Activity
Certain pyrrole and fused pyrrole derivatives have demonstrated promising antimicrobial and antiviral activities.[8][9] For instance, some pyrrolo[3,4-c]pyridine derivatives have been investigated for their antimycobacterial and antiviral properties.[6][7] The development of new antibacterial agents is crucial in the face of rising antibiotic resistance, and the pyrrolopyridine scaffold offers a promising starting point for the design of novel antimicrobial compounds.
Neuroprotective and Anti-inflammatory Effects
Derivatives of pyrrolo[3,4-c]pyridine have been studied for their potential to treat diseases of the nervous and immune systems, exhibiting analgesic and sedative properties.[6][7] Furthermore, some pyrrole-containing compounds have shown neuroprotective and antioxidant properties in in-vitro models of neurotoxicity.[10] The anti-inflammatory potential of pyrrolopyridine analogs has also been reported, with some compounds showing activity against COX-1 and COX-2 enzymes.[11]
Experimental Methodologies: A Guide for the Bench Scientist
To ensure the reproducibility and validity of research findings, it is essential to follow standardized experimental protocols. Below are generalized, step-by-step methodologies for key assays used in the evaluation of pyrrolopyridine derivatives.
Synthesis of Pyrrolo[2,3-c]pyridines (6-azaindoles)
A common synthetic route to the pyrrolo[2,3-c]pyridine core is the Bartoli reaction.[11]
Protocol:
-
Dissolve the starting 2-halogen-3-nitropyridine in an appropriate solvent (e.g., THF or toluene).
-
Add a Grignard reagent, such as vinyl magnesium bromide, dropwise at a controlled temperature.
-
The reaction mixture is then typically stirred at room temperature or heated to drive the reaction to completion.
-
Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
-
The crude product is purified by column chromatography to yield the desired pyrrolo[2,3-c]pyridine.
For a more detailed protocol, refer to Voloshchuk et al. (2024).[11]
In Vitro Kinase Inhibition Assay
The inhibitory activity of compounds against specific kinases is often determined using in vitro kinase assays.
Protocol:
-
Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a buffer solution.
-
Add the test compound (pyrrolopyridine derivative) at various concentrations.
-
Initiate the kinase reaction by adding ATP and incubate for a specific time at an optimal temperature.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using ³²P-ATP) or non-radioactive methods like ELISA or fluorescence-based assays.
-
Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
For a detailed protocol, refer to the methods section of El-Gamal et al. (2018).[12]
Antiproliferative MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrrolopyridine derivatives and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilize the formazan crystals using a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
For a detailed protocol, refer to the methods section of related antiproliferative studies.[13]
Experimental Workflow Diagram
Caption: A generalized workflow for the discovery and evaluation of novel pyrrolopyridine derivatives.
Conclusion and Future Directions
The comparative analysis of pyrrolo[2,3-c]pyridine isomers reveals a rich and diverse landscape of biological activities. The subtle changes in the nitrogen atom's position within the pyridine ring profoundly impact the therapeutic potential of these scaffolds. While significant progress has been made in exploring their anticancer and kinase inhibitory properties, there remains a vast, underexplored territory for other therapeutic applications, including infectious diseases and neurological disorders.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of different isomers under standardized assay conditions to provide a more definitive understanding of their relative potencies and selectivities.
-
Expansion of Biological Screening: Broadening the scope of biological evaluation to include a wider range of targets and disease models.
-
In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.
-
Optimization of Drug-like Properties: Improving the pharmacokinetic and pharmacodynamic profiles of lead compounds to enhance their clinical translatability.
By continuing to explore the chemical space of pyrrolopyridine isomers, the scientific community is well-positioned to uncover novel and effective therapeutic agents for a multitude of human diseases.
References
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. [Link]
-
El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & medicinal chemistry letters, 28(15), 2596–2601. [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
Al-Sanea, M. M., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Scientific reports, 11(1), 19728. [Link]
- Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Journal of Medicinal Chemistry.
-
Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695. [Link]
-
El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & medicinal chemistry letters, 28(15), 2596–2601. [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. [Link]
-
Olaru, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6632. [Link]
-
Lee, J., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2419–2428. [Link]
-
Wang, Y., et al. (2021). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1646–1659. [Link]
- Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-993.
-
Veselov, M. S., et al. (2019). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Molecular diversity, 23(4), 939–947. [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. [Link]
-
Sharma, P., & Kumar, A. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(1), 1-36. [Link]
-
El-Gamal, M. I., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. European journal of medicinal chemistry, 54, 58–67. [Link]
-
Vidadala, R. S. R., et al. (2019). Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. The Journal of infectious diseases, 219(10), 1640–1649. [Link]
-
Romero, M., et al. (2019). Synthesis and structure-activity relationships of piperidinyl-pyrrolopyridine derivatives as potent and selective H1 antagonists. Bioorganic & medicinal chemistry, 27(18), 115017. [Link]
-
Ghorab, M. M., et al. (2018). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS omega, 3(11), 15949–15961. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695. [Link]
-
El-Sayed, M. A. A., et al. (2021). Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 26(16), 4991. [Link]
-
Al-Omair, M. A., et al. (2023). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200898. [Link]
-
Sanna, F., et al. (2023). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Molecules, 28(1), 265. [Link]
-
Yilmaz, I., & Kucuk, M. (2023). Investigation Of Synthesis Methods For Novel Pyrrolo[2,3-D]Pyrimidine Derivatives As Kinase Inhibitor Compounds. Metallurgical and Materials Engineering, 29(3), 421-435. [Link]
-
Sarycheva, N. V., et al. (2023). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants, 12(10), 1834. [Link]
-
Reddy, T. S., & Shankaraiah, N. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic chemistry, 148, 107867. [Link]
-
Nawrocka, W., et al. (2021). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 26(23), 7179. [Link]
-
Sahakyan, A. S., et al. (2022). Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines. Pharmaceuticals, 15(11), 1362. [Link]
-
The Biochemistry of Stress Disorders: Understanding Pyroluria. (2017, May 23). YouTube. [Link]
Sources
- 1. BJOC - Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 12. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 6-Azaindoles: A Comparative Analysis of Efficacy
The 6-azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs and late-stage drug candidates. Its unique electronic properties and ability to modulate pharmacokinetic profiles have made it a cornerstone in the design of novel therapeutics. Consequently, the efficient and versatile synthesis of 6-azaindoles is a critical endeavor for researchers in drug discovery and development. This guide provides an in-depth comparison of the most prominent synthetic routes to 6-azaindoles, offering insights into their mechanisms, substrate scope, and practical utility. Experimental data is presented to support an objective evaluation of each method's efficacy, empowering researchers to make informed decisions in their synthetic strategies.
Classical Approaches to 6-Azaindole Synthesis: Time-Tested yet Nuanced
The synthesis of azaindoles has historically presented challenges not encountered in traditional indole synthesis due to the electron-deficient nature of the pyridine ring, which can hinder key cyclization steps.[1] Nevertheless, several classical methods have been adapted, with varying degrees of success, for the preparation of 6-azaindoles.
The Fischer Indole Synthesis: A Workhorse with Specific Requirements
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, has been successfully applied to the synthesis of 6-azaindoles, particularly when the starting pyridylhydrazine bears an electron-donating group (EDG).[2] The EDG is crucial for facilitating the[3][3]-sigmatropic rearrangement, a key step in the mechanism.[2]
Mechanism of the Fischer Indole Synthesis:
The reaction proceeds through the formation of a pyridylhydrazone from a pyridylhydrazine and a carbonyl compound. Acid-catalyzed tautomerization to the enehydrazine is followed by a[3][3]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the aromatic 6-azaindole core.
Caption: General workflow of the Fischer indole synthesis for 6-azaindoles.
Experimental Protocol: Synthesis of 5-methoxy-2-propyl-4-azaindole [4]
-
Hydrazone Formation: A mixture of (5-methoxypyridin-3-yl)hydrazine (1.0 eq) and butyraldehyde (1.1 eq) in ethanol is stirred at room temperature until the hydrazine is consumed (monitored by TLC).
-
Cyclization: The reaction mixture is cooled, and concentrated sulfuric acid (catalytic amount) is added. The mixture is then heated to reflux.
-
Workup: After cooling, the reaction is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure 5-methoxy-2-propyl-4-azaindole.
The Madelung Synthesis: High Temperatures and Strong Bases
The Madelung synthesis offers a route to 2-substituted indoles via the intramolecular cyclization of N-acyl-o-toluidines using a strong base at high temperatures.[5] While historically significant, the harsh reaction conditions can limit its applicability, especially for substrates with sensitive functional groups.
Mechanism of the Madelung Synthesis:
The reaction is initiated by the deprotonation of both the amide nitrogen and the benzylic position of the ortho-alkyl group by a strong base. The resulting carbanion then undergoes an intramolecular nucleophilic attack on the amide carbonyl, followed by dehydration to form the indole ring.
Caption: Simplified workflow of the Madelung synthesis.
Generalized Experimental Protocol:
-
To a solution of the N-(4-methyl-3-pyridinyl)amide in an anhydrous, high-boiling solvent (e.g., diphenyl ether), a strong base such as sodium ethoxide or potassium tert-butoxide is added under an inert atmosphere.
-
The reaction mixture is heated to high temperatures (typically 200-400 °C) for several hours.
-
After cooling, the reaction is carefully quenched with water and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.
The Bartoli Indole Synthesis: A Versatile Route from Nitroarenes
The Bartoli indole synthesis provides a direct route to substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[6] This method has been successfully extended to the synthesis of 4- and 6-azaindoles from the corresponding nitropyridines, offering a concise and efficient approach.[6]
Mechanism of the Bartoli Indole Synthesis:
The reaction is initiated by the addition of the vinyl Grignard reagent to the nitro group, which, after a series of steps, leads to a nitroso intermediate. A second equivalent of the Grignard reagent adds to the nitroso group, and the resulting intermediate undergoes a[3][3]-sigmatropic rearrangement. Cyclization and subsequent aromatization, often facilitated by a third equivalent of the Grignard reagent, afford the indole product.
Experimental Protocol: Synthesis of 7-Chloro-6-azaindole [7]
-
A solution of 2-chloro-3-nitropyridine (5.0 g, 31.5 mmol) in dry THF (200 mL) is prepared under a nitrogen atmosphere and cooled to -78 °C.
-
Vinylmagnesium bromide (1.0 M in THF, 100 mL, 100 mmol) is added dropwise to the stirred solution.
-
The reaction mixture is then stirred at -20 °C for 8 hours.
-
The reaction is quenched by the slow addition of 20% aqueous NH₄Cl (150 mL).
-
The aqueous phase is extracted with ethyl acetate (3 x 150 mL). The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
The Hemetsberger-Knittel Synthesis: A Thermal Cyclization Approach
The Hemetsberger-Knittel synthesis involves the thermal decomposition of α-azido-cinnamates to yield 2-carboxyindoles. This method has been applied to the preparation of substituted 5-, 6-, and 7-azaindoles.[8] Generally, higher temperatures and shorter reaction times are required compared to the synthesis of analogous indoles.[8]
Mechanism of the Hemetsberger-Knittel Synthesis:
The reaction proceeds via the thermal extrusion of dinitrogen from the azido-cinnamate to form a vinyl nitrene intermediate. This highly reactive species then undergoes intramolecular cyclization onto the aromatic ring, followed by aromatization to give the indole-2-carboxylate product.
Modern Transition-Metal Catalyzed Routes: Expanding the Synthetic Toolbox
The advent of transition-metal catalysis has revolutionized the synthesis of heterocycles, and 6-azaindoles are no exception. These methods often offer milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to classical approaches.[9]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Sonogashira, Heck, and Suzuki couplings, have been extensively utilized in the construction of the 6-azaindole scaffold.[9] A common strategy involves the sequential, site-selective functionalization of dihalopyridines.
Example: Synthesis of 6-Azaindoles via Sequential Sonogashira and C-N Coupling
This approach utilizes 3,4-dibromopyridine as a starting material. A site-selective Sonogashira coupling with a terminal alkyne is followed by a palladium-catalyzed tandem C-N coupling and cyclization with an amine to afford the 6-azaindole product in good yields.[10]
Experimental Workflow:
Caption: A representative workflow for the palladium-catalyzed synthesis of 6-azaindoles.
Copper-Catalyzed Madelung-Type Synthesis
Recent advancements have led to the development of a copper-catalyzed Madelung-type synthesis of azaindoles. This method involves a one-pot, tandem copper-catalyzed amidation/cyclization process from 2-(2-bromopyridin-3-yl)acetonitrile and an amide, offering a more sustainable alternative to the classical high-temperature Madelung reaction.[11]
C-H Activation Strategies: The Next Frontier
Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis and functionalization of heterocyclic compounds.[9] While still an evolving area for azaindole synthesis, several methods have been reported for the regioselective C-H arylation of azaindole N-oxides, providing a direct route to functionalized 6-azaindoles.[12]
Comparative Efficacy of Synthetic Routes
The choice of synthetic route to a particular 6-azaindole derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups to the reaction conditions. The following tables provide a comparative summary of the discussed methods.
Table 1: Comparison of Classical Synthetic Routes to 6-Azaindoles
| Method | Starting Materials | Key Reagents/Conditions | Typical Yields | Advantages | Disadvantages |
| Fischer Indole Synthesis | Pyridylhydrazines, Aldehydes/Ketones | Acid catalyst (e.g., H₂SO₄, PPA) | Moderate to Good[2] | Well-established, readily available starting materials | Often requires electron-donating groups on the pyridine ring, harsh acidic conditions |
| Madelung Synthesis | N-(Pyridinyl)amides | Strong base (e.g., NaOEt, K-t-BuO), high temp. (200-400 °C) | Variable[5] | Access to 2-substituted derivatives | Harsh conditions, limited functional group tolerance |
| Bartoli Indole Synthesis | Nitropyridines, Vinyl Grignard reagents | 3 eq. Vinyl Grignard, -78 to -20 °C | 20-35%[6] | Good for 4- and 6-azaindoles, concise | Requires stoichiometric Grignard reagent, can have moderate yields |
| Hemetsberger-Knittel | Pyridyl aldehydes, Ethyl azidoacetate | Base, then thermal decomposition | Moderate[8] | Access to 2-carboxy-6-azaindoles | Use of azides, high temperatures |
Table 2: Comparison of Modern Synthetic Routes to 6-Azaindoles
| Method | Starting Materials | Key Reagents/Conditions | Typical Yields | Advantages | Disadvantages |
| Pd-catalyzed Cross-Coupling | Dihalopyridines, Alkynes, Amines | Pd catalyst, ligand, base | Good to Excellent[10] | Mild conditions, high yields, broad substrate scope | Multi-step, potential for catalyst poisoning |
| Cu-catalyzed Madelung-type | Bromopyridylacetonitriles, Amides | CuI, ligand, base | Moderate to Good[11] | Milder than classical Madelung, one-pot | Requires specific starting materials |
| C-H Activation | Azaindole N-oxides, Aryl halides | Pd or Rh catalyst, oxidant | Moderate to Good[12] | Atom-economical, direct functionalization | Often requires a directing group or pre-oxidation |
Conclusion and Future Outlook
The synthesis of 6-azaindoles has evolved significantly from the constraints of classical methods to the versatility and efficiency of modern transition-metal catalyzed reactions. While the Fischer and Bartoli syntheses remain valuable for specific applications, palladium- and copper-catalyzed cross-coupling reactions, along with emerging C-H activation strategies, offer milder conditions, broader substrate scope, and often higher yields.
For researchers embarking on the synthesis of a novel 6-azaindole derivative, a careful consideration of the target structure's substitution pattern and the functional groups present is paramount. For simple, appropriately substituted precursors, a classical approach may be the most straightforward. However, for more complex targets requiring late-stage functionalization or harboring sensitive moieties, the investment in developing a transition-metal catalyzed route is often justified.
The continued development of novel catalytic systems, particularly in the realm of C-H activation, promises to further streamline the synthesis of this important heterocyclic scaffold, accelerating the discovery and development of the next generation of 6-azaindole-based therapeutics.
References
-
Madelung, W. The Madelung Synthesis. Ber. Dtsch. Chem. Ges.1912 , 45, 1128–1134. [Link]
-
Robins, R. K.; et al. The Hemetsberger—Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. J. Org. Chem.1984 , 49, 2628-2631. [Link]
-
Leboho, T.; et al. Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. Catalysts2021 , 11, 1108. [Link]
-
Muhammad Asfandyar. The Madelung Synthesis. YouTube, 2021. [Link]
-
Andrade, J.; et al. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules2018 , 23, 2645. [Link]
-
Chiba, S.; et al. Development of Madelung-type Indole Synthesis using Copper-catalyzed Amidation/Condensation. Heterocycles2016 , 92, 900-906. [Link]
-
Langer, P.; et al. Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. Synlett2020 , 31, 1308-1312. [Link]
-
Volochnyuk, D.; et al. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ChemRxiv2023 . [Link]
-
Volochnyuk, D.; et al. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ResearchGate2023 . [Link]
-
Reddy, T. J.; et al. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Org. Chem. Front.2021 , 8, 5834-5866. [Link]
-
Gonzalez, M. A. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Doctoral Thesis, University of Rostock, 2013 . [Link]
-
Dobson, D. R.; et al. A General Method for the Preparation of 4- and 6-Azaindoles. Synth. Commun.1991 , 21, 611-617. [Link]
-
Guillaumet, G.; et al. Synthesis of 4- and 6-azaindoles via the Fischer reaction. Org. Lett.2009 , 11, 5142-5145. [Link]
-
Gribble, G. W. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules2021 , 26, 5763. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 4- and 6-azaindoles via the Fischer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azaindole synthesis [organic-chemistry.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. mdpi.com [mdpi.com]
Comparative Off-Target Analysis: Pyrrolo[2,3-c]pyridine Scaffold in Epigenetic & Kinase Drug Discovery
Topic: Analysis of off-target effects for pyrrolo[2,3-c]pyridine compounds Content Type: Publish Comparison Guide
Executive Summary & Scaffold Significance
The pyrrolo[2,3-c]pyridine scaffold represents a strategic "scaffold hop" from the ubiquitous pyrrolo[2,3-b]pyridine (7-azaindole) core used extensively in kinase inhibition (e.g., Vemurafenib). While the [2,3-b] isomer is privileged for ATP-binding pockets, the pyrrolo[2,3-c]pyridine isomer has emerged as a superior pharmacophore for epigenetic targets, specifically Lysine-specific demethylase 1 (LSD1/KDM1A) , and specific metabolic enzymes like NAMPT .
This guide analyzes the off-target profile of pyrrolo[2,3-c]pyridines, contrasting them with traditional irreversible inhibitors and alternative isomers. It provides actionable protocols for validating selectivity against critical "look-alike" off-targets such as Monoamine Oxidases (MAO-A/B) and Cytochrome P450 enzymes.
Comparative Performance Analysis
A. Epigenetic Potency: Reversible LSD1 Inhibition
The most significant application of pyrrolo[2,3-c]pyridines is in the development of reversible LSD1 inhibitors.[1][2] Unlike first-generation inhibitors based on tranylcypromine (TCP) which covalently bind FAD, pyrrolo[2,3-c]pyridines (e.g., Compound 46/LSD1-UM-109) engage via non-covalent interactions, reducing the risk of idiosyncratic toxicity associated with covalent adducts.
Table 1: Comparative Profile of LSD1 Inhibitors
| Feature | Pyrrolo[2,3-c]pyridine (e.g., Cmpd 46) | GSK-354 (Reference) | TCP Derivatives (Irreversible) |
| Binding Mode | Reversible (Competitive) | Reversible | Irreversible (Covalent) |
| LSD1 IC50 (Enzymatic) | 3.1 nM | 130 nM | ~20–100 nM |
| Cellular Potency (MV4-11) | 0.6 nM | >100 nM | Variable (often µM) |
| MAO-A/B Selectivity | High (>1000-fold) | Moderate | Low (often inhibits MAO) |
| Safety Liability | CYP Inhibition (Structure dependent) | Low | Tyramine pressor response (MAO inhibition) |
Analytic Insight: The pyrrolo[2,3-c]pyridine core allows for optimized pi-stacking within the LSD1 substrate channel without requiring the reactive warhead of TCP derivatives. This results in a superior therapeutic index, decoupling LSD1 efficacy from MAO-related side effects.
B. Metabolic Liability: The CYP2C9 Connection
While potent, the pyridine nitrogen in the [2,3-c] position can act as a ligand for heme iron in Cytochrome P450 enzymes. Data from related NAMPT inhibitors (pyrrolo[3,4-c]pyridine analogs) suggests a specific liability for CYP2C9 inhibition .
-
Risk Factor: Exposed pyridine nitrogen.
-
Mitigation: Steric shielding of the pyridine nitrogen or checking lipophilicity (LogD) to reduce non-specific heme binding.
-
Comparison: Pyrrolo[2,3-b]pyridines (7-azaindoles) often show lower CYP affinity due to the internal hydrogen bond of the N7 position in some binding modes, whereas the [2,3-c] isomer's N6 is more exposed.
Critical Off-Target "Watchlist"
When developing this scaffold, the following off-targets must be prioritized in the screening cascade:
-
MAO-A & MAO-B: LSD1 is a homolog of MAO enzymes. Small molecules fitting the LSD1 pocket often cross-react with MAO, leading to CNS side effects (e.g., serotonin syndrome).
-
CYP2C9 & CYP3A4: Due to the sp2 nitrogen's affinity for heme.
-
hERG: A standard safety requirement, but particularly relevant for these compounds if basic amine side chains are added to improve solubility.
Visualized Pathways & Workflows
Diagram 1: LSD1 Signaling & Inhibition Logic
This diagram illustrates the mechanism of action where pyrrolo[2,3-c]pyridines block the demethylation of H3K4, restoring the expression of tumor suppressor genes.
Caption: Mechanism of Action: Pyrrolo[2,3-c]pyridines prevent H3K4 demethylation, reactivating suppressed genes.
Diagram 2: Recommended Screening Cascade
A self-validating workflow to ensure on-target potency while filtering out MAO/CYP liabilities early.
Caption: Strategic screening cascade prioritizing early exclusion of MAO-A/B cross-reactive compounds.
Experimental Protocols
Protocol A: Reversibility Assessment (Jump Dilution)
To distinguish pyrrolo[2,3-c]pyridines from irreversible TCP analogs.
-
Preparation: Prepare a 100x concentration of the enzyme (LSD1) and inhibitor mixture (at 10x IC50). Incubate for 30 minutes to reach equilibrium.
-
Dilution: Rapidly dilute the mixture 100-fold into a buffer containing the substrate (H3K4me2 peptide) and peroxidase detection reagent.
-
Measurement: Monitor fluorescence (Ex/Em 530/590 nm) continuously for 60 minutes.
-
Validation:
-
Reversible Control: Activity recovers over time as the inhibitor dissociates (slope increases).
-
Irreversible Control: Activity remains inhibited (flat slope) despite dilution.
-
-
Causality: This proves that the compound does not covalently modify the FAD cofactor, a key safety differentiator.
Protocol B: MAO-A/B Selectivity Counter-Screen
Essential for preventing CNS side effects.
-
Reagents: Recombinant human MAO-A and MAO-B; Luciferin detection reagent (e.g., MAO-Glo).
-
Workflow:
-
Incubate test compounds (10 µM and 1 µM) with MAO-A or MAO-B enzyme for 15 minutes.
-
Add luminogenic substrate and incubate for 60 minutes.
-
Add Luciferin detection reagent to stop the reaction and generate light.
-
-
Data Analysis: Calculate % Inhibition relative to a known MAO inhibitor (e.g., Clorgyline for MAO-A, Deprenyl for MAO-B).
-
Acceptance Criteria: < 50% inhibition at 10 µM is required to claim "selectivity" for an LSD1-targeted program.
Protocol C: Cellular Target Engagement (Western Blot)
Verifying the compound works inside the cell.
-
Treatment: Treat MV4-11 (AML) or H1417 (SCLC) cells with the compound (0.1, 1, 10, 100 nM) for 24-48 hours.
-
Lysis: Harvest cells and lyse in RIPA buffer with protease inhibitors.
-
Blotting: Run SDS-PAGE and transfer to nitrocellulose.
-
Antibodies:
-
Primary: Anti-H3K4me2 (Target) and Anti-Total H3 (Loading Control).
-
Secondary: HRP-conjugated anti-rabbit.
-
-
Result Interpretation: A dose-dependent increase in H3K4me2 (or H3K4me1) bands confirms LSD1 inhibition, as the enzyme's function is to remove these methyl groups.
References
-
Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Journal of Medicinal Chemistry. Link
-
Minimizing CYP2C9 Inhibition of Exposed-Pyridine NAMPT Inhibitors. Journal of Medicinal Chemistry. Link
-
Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors. Molecules. Link
-
Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives. Journal of Medicinal Chemistry. Link
-
Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters. Link
Sources
A Researcher's Guide to Confirming Target Engagement of Ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate Derivatives
In the landscape of modern drug discovery, the unequivocal confirmation of a compound's interaction with its intended biological target is a cornerstone of a successful therapeutic program. For researchers working with the promising class of ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate derivatives, which have shown potential across a range of targets including kinases and other enzymes, this validation is paramount. This guide provides an in-depth comparison of state-of-the-art methodologies to confirm target engagement, offering both the theoretical underpinnings and practical, step-by-step protocols to empower your research.
The 1H-pyrrolo[2,3-c]pyridine scaffold is a versatile pharmacophore, with derivatives being investigated for their potent inhibitory effects on various protein targets. For instance, different substitutions on this core structure have yielded inhibitors of FMS kinase, Fibroblast Growth Factor Receptor (FGFR), and Lysine-Specific Demethylase 1 (LSD1), highlighting its potential in oncology and immunology.[1][2][3][4] Given this diversity, a multi-faceted approach to target engagement is not just recommended, but essential for robust and reproducible findings.
The Imperative of Target Engagement: Beyond Biochemical Assays
While initial drug discovery efforts often rely on in vitro biochemical assays to determine a compound's inhibitory concentration (IC50), these assays, though valuable, do not fully recapitulate the complex cellular environment. Confirming that a molecule reaches and binds to its target within a living cell—a concept known as target engagement—is a critical step to bridge the gap between in vitro activity and in vivo efficacy.[5][6] This guide will explore both biophysical and cell-based methods that provide this crucial piece of the puzzle.
A Comparative Overview of Target Engagement Methodologies
The choice of a target engagement assay is dictated by several factors, including the nature of the target protein, the availability of reagents, and the desired throughput. Here, we compare several gold-standard techniques applicable to the study of this compound derivatives.
| Method | Principle | Advantages | Limitations | Typical Throughput |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein, leading to a higher melting temperature. | Label-free, applicable in live cells and tissues, reflects physiological conditions.[7] | Requires specific antibodies for Western blot-based detection or mass spectrometry for proteome-wide analysis. | Low to Medium |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand. | Real-time kinetics (kon, koff), high sensitivity, label-free analyte.[8][9][10] | Requires protein immobilization which may affect its conformation, potential for mass transport limitations. | Medium to High |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Provides a complete thermodynamic profile (ΔH, ΔS, Kd), label-free, in-solution measurement.[11][12][13] | Requires relatively large amounts of pure protein and compound, lower throughput. | Low |
| Kinobeads / Chemical Proteomics | Affinity chromatography using immobilized broad-spectrum kinase inhibitors to pull down kinases from a cell lysate. Target engagement is measured by competition. | Unbiased identification of kinase targets and off-targets, applicable to native proteins in lysates.[14][15][16][17] | Indirect measurement of engagement, primarily applicable to ATP-competitive inhibitors. | High |
Experimental Workflows and Protocols
To provide actionable insights, we present detailed protocols for two complementary techniques: CETSA® for in-cell target engagement and Surface Plasmon Resonance (SPR) for in-depth kinetic analysis.
Visualizing the Target Engagement Workflow
The following diagram illustrates a typical workflow for confirming the target engagement of a novel pyrrolopyridine derivative.
Caption: A generalized workflow for the confirmation of target engagement for novel compounds.
Protocol 1: Cellular Thermal Shift Assay (CETSA®)
This protocol describes a Western blot-based CETSA to confirm the engagement of an this compound derivative with its putative kinase target in intact cells.
Principle: The binding of a drug to its target protein stabilizes the protein's structure, making it more resistant to thermal denaturation. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.[7]
Materials:
-
Cell line expressing the target kinase.
-
Cell culture medium and supplements.
-
This compound derivative of interest.
-
DMSO (vehicle control).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
PCR tubes or 96-well PCR plates.
-
Thermal cycler.
-
Centrifuge.
-
SDS-PAGE gels and Western blot apparatus.
-
Primary antibody specific to the target kinase.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Gel imaging system.
Procedure:
-
Cell Treatment:
-
Seed cells in a suitable culture vessel and grow to 70-80% confluency.
-
Treat cells with the pyrrolopyridine derivative at the desired concentration (e.g., 10x the IC50) or with DMSO as a vehicle control.
-
Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by trypsinization or scraping.
-
Wash the cells with ice-cold PBS and pellet by centrifugation.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to remove insoluble debris.
-
-
Heat Treatment:
-
Aliquot the clarified lysate into PCR tubes for each temperature point.
-
Place the tubes in a thermal cycler and heat to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.
-
Include a non-heated control (room temperature).
-
-
Separation of Soluble and Precipitated Proteins:
-
After heating, centrifuge the tubes at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the denatured, aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations for all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Quantify the band intensities using densitometry.
-
-
Data Analysis:
-
Plot the percentage of soluble target protein as a function of temperature for both the drug-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the drug-treated sample indicates target stabilization and therefore, target engagement.
-
Protocol 2: Surface Plasmon Resonance (SPR)
This protocol outlines the characterization of the binding kinetics of a pyrrolopyridine derivative to its purified target kinase.
Principle: SPR measures the change in the refractive index on the surface of a sensor chip as a small molecule (analyte) flows over and binds to a larger molecule (ligand) that has been immobilized on the surface. This allows for the real-time determination of association (kon) and dissociation (koff) rates.[8][9][10]
Materials:
-
SPR instrument (e.g., Biacore, ProteOn).
-
Sensor chip (e.g., CM5, for amine coupling).
-
Purified target kinase.
-
This compound derivative.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
-
Regeneration solution (e.g., low pH glycine).
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface with a mixture of EDC and NHS.
-
Inject the purified kinase (diluted in a low ionic strength buffer, e.g., 10 mM acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding Analysis:
-
Prepare a dilution series of the pyrrolopyridine derivative in running buffer. It is crucial to include a blank (running buffer with DMSO) for double referencing.
-
Inject the different concentrations of the analyte over the immobilized kinase surface, followed by a dissociation phase where only running buffer flows over the surface.
-
After each analyte injection cycle, regenerate the sensor surface with a pulse of regeneration solution to remove any bound analyte.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are corrected for non-specific binding and bulk refractive index changes by subtracting the signal from a reference flow cell and the blank injections.
-
Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Caption: A schematic representation of an SPR sensorgram showing the different phases of binding analysis.
Comparative Data and Interpretation
A comprehensive target engagement study would present data in a format similar to the table below, comparing the novel derivative with a known, clinically relevant inhibitor.
| Compound | Target | Biochemical IC50 (nM) | CETSA® Shift (°C) | SPR KD (nM) |
| This compound Derivative X | Kinase Y | 50 | 4.5 | 75 |
| Reference Inhibitor Z | Kinase Y | 10 | 6.2 | 15 |
In this hypothetical example, the novel derivative shows good biochemical potency. The positive thermal shift in the CETSA® experiment confirms that it engages the target in a cellular context. The SPR data provides the binding affinity, which is in a similar range to the biochemical IC50, lending further confidence to the mechanism of action. The comparison with a reference inhibitor provides a benchmark for its potency and binding characteristics.
Conclusion
The confirmation of target engagement is a non-negotiable step in the validation of novel therapeutic agents like this compound derivatives. A multi-pronged approach, combining in-cell methods like CETSA® with biophysical techniques such as SPR or ITC, provides a robust and comprehensive understanding of a compound's interaction with its intended target. By employing the methodologies and protocols outlined in this guide, researchers can generate high-quality, reproducible data to confidently advance their most promising candidates through the drug discovery pipeline.
References
- Pipzine Chemicals.
- Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH.
- Eurofins DiscoverX. Target Engagement Assays.
- Kim, H. J., et al. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online.
- Wang, S., et al. (2023). Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors. PubMed.
- Scott, A. D., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
- Li, J., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
- Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita.
- Li, J., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar.
- Zhang, Y., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central.
- Zhao, Y., et al. (2020). Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. PubMed.
- Wang, Y., et al. (2021). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
- Klüter, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. PMC.
- Gani, Y., et al. (2021).
- Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers.
- Chaires, J. B. (2006). Isothermal titration calorimetry in drug discovery. PubMed.
- Bantscheff, M., et al. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
- Reichart, T. M. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies.
- Kumar, R., et al. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives.
- TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
- Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. PMC - NIH.
- Huang, H., et al. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors.
- Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). Khan Academy.
- The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press.
- Pelago Bioscience. (n.d.). CETSA. Pelago Bioscience.
- Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Bio-Rad.
- Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology.
- Ber-Hentschel, A., et al. (2019). Kinobead profiling reveals reprogramming of B-cell receptor signaling in response to therapy within primary CLL cells. bioRxiv.
- Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. Nuvisan.
- ResearchGate. (n.d.). New pyrrolopyridine-based Thiazolotriazoles As Diabetics Inhibitors: Enzymatic Kinetics and In Silico Study.
- Huang, H., et al. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. PubMed.
- Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical.
- Rapid Novor. (2023). SPR for Characterizing Biomolecular Interactions. Rapid Novor.
- Concept Life Sciences. (n.d.). Target Engagement Assay Services. Concept Life Sciences.
- Pelago Bioscience. (n.d.). In vivo target engagement with CETSA® in Drug Discovery. Pelago Bioscience.
Sources
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Target Engagement Assays [emea.discoverx.com]
- 6. selvita.com [selvita.com]
- 7. CETSA [cetsa.org]
- 8. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 10. portlandpress.com [portlandpress.com]
- 11. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Khan Academy [khanacademy.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Kinobead profiling reveals reprogramming of B-cell receptor signaling in response to therapy within primary CLL cells | bioRxiv [biorxiv.org]
Safety Operating Guide
Personal protective equipment for handling ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate
Topic: Personal protective equipment for handling ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate Content Type: Technical Safety & Operational Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Precautionary Principle in Scaffold Handling
As a Senior Application Scientist, I often observe a dangerous complacency when handling "standard" organic intermediates. This compound is not merely a chemical building block; it is a bioactive azaindole scaffold. Structurally similar to 7-azaindole (a privileged scaffold in kinase inhibitor discovery), this compound possesses the potential for significant biological activity, including potent kinase inhibition or receptor modulation.[1]
The Core Directive: Until specific toxicological data proves otherwise, you must handle this compound as if it possesses the potency of the final drug candidate it is intended to create. This guide provides a self-validating safety protocol designed to isolate the researcher from the substance completely.
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the enemy. While specific SDS data for this exact ester may be limited, we extrapolate hazards based on the 1H-pyrrolo[2,3-c]pyridine core and analogous esters.
| Hazard Class | GHS Classification (Predicted) | Mechanism of Risk |
| Respiratory Sensitization | STOT SE 3 (H335) | Fine organic powders aerosolize easily. Inhalation provides a direct route to the bloodstream, bypassing first-pass metabolism. |
| Ocular Damage | Eye Irrit.[2] 2A (H319) | The basic nitrogen in the pyridine ring can react with mucosal moisture to form localized alkaline environments, causing severe irritation. |
| Dermal Absorption | Acute Tox.[3] (Dermal) | Lipophilic esters penetrate the stratum corneum. Once absorbed, esterases may cleave the ethyl group, releasing the active heterocycle. |
| Unknown Bioactivity | Unclassified | Critical Risk: Potential inhibition of FGFR, DYRK, or other kinases. Long-term reproductive or organ toxicity is unknown. |
Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient. The following PPE system is designed to create multiple redundancy layers.
Primary Barrier: Respiratory & Ocular [3]
-
Engineering Control (Mandatory): All handling of the solid powder must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II) .
-
PPE Layer:
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Standard safety glasses do not seal against floating dust particles.
-
Respiratory: If work outside a hood is unavoidable (e.g., equipment maintenance), use a P100 Half-Face Respirator . Surgical masks offer zero protection against chemical vapors or fine particulates.
-
Secondary Barrier: Dermal Protection
-
Gloves (The "Double-Shell" Protocol):
-
Inner Layer: 4-mil Nitrile (Inspection White). Acts as a sweat barrier and last line of defense.
-
Outer Layer: 5-mil Nitrile or Neoprene (Long Cuff).
-
Rationale: If the outer glove is compromised or contaminated during weighing, it can be stripped immediately without exposing skin.
-
-
Body:
-
Flame-resistant (Nomex) lab coat if working with flammable solvents.
-
Tyvek® sleeves are recommended during weighing to bridge the gap between glove and coat cuff.
-
Operational Protocol: The "Zero-Contact" Workflow
This workflow minimizes the generation of static-charged dust, which is the primary vector for contamination.
Phase 1: Preparation & Weighing
-
Static Neutralization: Place an ionizing bar or anti-static gun inside the fume hood 5 minutes prior to opening the vial. Azaindole derivatives are prone to static cling.
-
Draft Protection: Use a micro-balance draft shield. Airflow in the hood can scatter light powders.
-
The Transfer:
-
Do NOT use a flat spatula. Use a scoopula or a V-groove spatula to prevent "avalanching" of the powder.
-
Technique: Tap the spatula gently against the receiving vial—never shake it.
-
Phase 2: Solubilization (The High-Risk Moment)
Once dissolved, the risk profile changes. The solvent acts as a vehicle, carrying the compound through gloves faster than the solid alone.
-
Solvent Selection:
-
DMSO/DMF:High Danger. These solvents penetrate skin instantly, carrying the azaindole payload with them. Action: Change outer gloves immediately if a splash occurs.
-
Ethanol/Ethyl Acetate: Moderate risk. Standard nitrile holds for 5-10 minutes.
-
Phase 3: Waste & Cleanup
-
Solid Waste: Disposable spatulas and weigh boats go directly into a solid hazardous waste drum inside the hood.
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams based on the solvent.
-
Decontamination: Wipe the balance area with a 10% soap/water solution, followed by ethanol. Why? Organic solvents alone may just spread the lipophilic powder; soap encapsulates the particles.
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.
Figure 1: Decision logic for handling this compound, highlighting critical risk points during solubilization.
Emergency Response Plan
| Scenario | Immediate Action | Rationale |
| Inhalation | Move to fresh air immediately. Alert Lab Safety Officer. | Azaindole derivatives can cause respiratory spasms. Oxygen may be required. |
| Eye Contact | Rinse for 15 minutes at an eyewash station. Hold eyelids open. | Alkaline-like pyridine nitrogens can cause corneal clouding if not flushed rapidly. |
| Skin Contact | Do NOT use solvent to wipe skin. Wash with soap and tepid water.[2] | Solvents (like ethanol) will drive the compound deeper into the dermal layer. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 7-Azaindole derivatives. Retrieved from [Link]
-
Carl Roth GmbH + Co.[3][4] KG. Safety Data Sheet: 7-Azaindole. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
